molecular formula C9H11N3O3 B8065698 4-[(Aminoiminomethyl)amino]-2-methoxybenzoicacid

4-[(Aminoiminomethyl)amino]-2-methoxybenzoicacid

Katalognummer: B8065698
Molekulargewicht: 209.20 g/mol
InChI-Schlüssel: ATWLMCMJFIXJNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Aminoiminomethyl)amino]-2-methoxybenzoicacid is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(Aminoiminomethyl)amino]-2-methoxybenzoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(Aminoiminomethyl)amino]-2-methoxybenzoicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-(hydrazinylmethylideneamino)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-15-8-4-6(11-5-12-10)2-3-7(8)9(13)14/h2-5H,10H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWLMCMJFIXJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N=CNN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide profiles 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid (Commonly: 4-Guanidino-2-methoxybenzoic acid), a critical pharmacophore used in the synthesis of serine protease inhibitors and as a carbonyl-trapping agent in metabolic research.

Unlike simple benzoic acid derivatives, this compound exhibits complex zwitterionic behavior due to the coexistence of a highly basic guanidino group and an acidic carboxyl moiety. This guide provides researchers with the structural insights, physicochemical parameters, and experimental protocols necessary to handle, analyze, and formulate this compound effectively in drug development pipelines.

Molecular Identity & Structural Analysis

The molecule consists of a benzoic acid core substituted with a methoxy group at the ortho position (C2) and a guanidino group at the para position (C4). The ortho-methoxy group exerts a steric and electronic influence that differentiates its solubility and pKa profile from the non-substituted analogue (4-guanidinobenzoic acid).

ParameterDetail
Chemical Name 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid
Common Synonyms 4-Guanidino-2-methoxybenzoic acid; 4-Carbamimidamido-2-methoxybenzoic acid
CAS Number 173731-96-9 (Free Acid); 342908-52-5 (HCl Salt)
Molecular Formula C

H

N

O

Molecular Weight 209.20 g/mol
SMILES COc1cc(NC(N)=N)ccc1C(O)=O
Structural Class Phenylguanidine; Benzoic acid derivative; Zwitterion

Physicochemical Properties (The Core)

Ionization & Zwitterionic Character

The physicochemical behavior of this compound is dominated by its ionization states. It exists as a zwitterion over a broad pH range, which significantly impacts its solubility and partition coefficient.

  • Acidic Moiety (Carboxyl): The ortho-methoxy group slightly increases acidity compared to benzoic acid via inductive electron withdrawal, despite the resonance donation. Estimated pKa

    
    : ~3.8 .
    
  • Basic Moiety (Guanidine): The phenylguanidine group is highly basic. However, the electron-withdrawing nature of the benzoic acid core lowers the pKa compared to alkyl guanidines (pKa ~13.6). Estimated pKa

    
    : ~10.5 – 11.0 .
    

Implication: At physiological pH (7.4), the molecule carries both a positive charge (guanidinium) and a negative charge (carboxylate), resulting in a net neutral zwitterion with high lattice energy and reduced water solubility compared to its salt forms.

Solubility Profile
Solvent SystemSolubility StatusMechanism
Water (pH 7) Low / Sparingly SolubleZwitterionic lattice energy limits dissolution.
0.1 N HCl High Protonation of carboxylate breaks zwitterion; forms soluble cation.
0.1 N NaOH Moderate to HighDeprotonation of guanidinium forms soluble anion.
DMSO High Dipolar aprotic solvent disrupts internal H-bonds.
Methanol ModerateSoluble, often used for recrystallization.
Chloroform/DCM InsolublePolarity of guanidine group prevents dissolution in non-polar solvents.
Solid State Properties
  • Melting Point: 195–196 °C (Decomposition).

    • Note: Guanidino compounds often decompose with gas evolution (ammonia) upon melting.

  • Hygroscopicity: The HCl salt form (CAS 342908-52-5) is hygroscopic and must be stored in a desiccator. The free zwitterion is more stable but can still adsorb moisture.

Visualization: Ionization & Synthesis Logic

The following diagram illustrates the pH-dependent ionization states (critical for HPLC method development) and the retrosynthetic pathway.

G cluster_0 pH-Dependent Ionization States cluster_1 Synthetic Origin Cation Cationic Form (pH < 3.5) Soluble Zwitterion Zwitterionic Form (pH 4 - 10) Low Solubility Cation->Zwitterion pKa1 ~3.8 (-H+) Anion Anionic Form (pH > 11) Soluble Zwitterion->Anion pKa2 ~10.8 (-H+) Precursor 4-Amino-2-methoxy- benzoic acid Product 4-Guanidino-2-methoxy- benzoic acid Precursor->Product Guanidinylation (Acid Cat.) Reagent Cyanamide / S-Methylisothiourea Reagent->Product

Figure 1: Ionization equilibrium showing the zwitterionic window and the synthetic assembly from aniline precursors.

Analytical Characterization Protocols

HPLC Method Development (Critical)

Challenge: Guanidino groups interact strongly with residual silanols on silica-based C18 columns, leading to severe peak tailing. Solution: Use an ion-pairing agent or a specific mobile phase modifier.

Recommended Protocol:

  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus) or Phenyl-Hexyl.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). TFA is essential to suppress silanol ionization and ion-pair with the guanidine.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 254 nm (Benzoate absorption) and 210 nm (Amide/Guanidine).

  • Expected Retention: The compound is polar. Expect early elution (RT < 5 min) unless a high-aqueous start is used.

NMR Spectroscopy Expectations

When verifying structure via


H-NMR (in DMSO-d

):
  • Guanidine Protons: Broad singlets around 7.0–7.5 ppm (4H, exchangeable). Often broadened or invisible if water content is high.

  • Methoxy Group: Sharp singlet at ~3.8 ppm (3H).

  • Aromatic Protons:

    • H-6 (Ortho to acid): Doublet, ~7.7 ppm.

    • H-3 (Ortho to OMe): Doublet/Singlet, ~6.8 ppm.

    • H-5 (Meta): Doublet of doublets, ~6.7 ppm.

Biological Relevance & Handling

Drug Development Context
  • Protease Inhibition: This scaffold mimics the arginine side chain, making it a "warhead" for the S1 pocket of serine proteases (e.g., Thrombin, Trypsin, Factor Xa).

  • Carbonyl Trapping: The guanidino group can react with reactive aldehydes (lipid peroxidation products), serving as a scavenger in oxidative stress models.

Safety & Stability
  • Stability: Stable in solid state. In solution, avoid prolonged exposure to strong base (> pH 12) to prevent hydrolysis of the guanidine to urea.

  • Handling: Irritant to eyes and respiratory system. Use standard PPE.

  • Storage: Store at +4°C, desiccated.

References

  • Chemical Identity & Properties: PubChem Compound Summary for CID 159772 (Analogue: 4-Guanidinobenzoic acid). National Library of Medicine. Link

  • Synthetic Methodology: Organic Syntheses, Coll.[1] Vol. 3, p. 440 (Synthesis of Guanidines from Anilines). Link

  • Product Specifications: 4-Guanidino-2-methoxybenzoic acid CAS 173731-96-9 Data Sheet. Echemi Chemical Database. Link

  • pKa Estimation Principles: Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.

Sources

Biological activity of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoicacid and its derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 4-guanidinobenzoic acid and its derivatives. We will delve into the mechanistic basis of their action, with a particular focus on their role as enzyme inhibitors, and discuss the influence of structural modifications, such as methoxy substitutions, on their activity. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the 4-Guanidinobenzoyl Moiety

The 4-guanidinobenzoyl group is a critical pharmacophore in medicinal chemistry, recognized for its ability to mimic the side chains of arginine and lysine. This structural feature allows it to form strong interactions with the S1 pocket of trypsin-like serine proteases, a large family of enzymes involved in a multitude of physiological and pathological processes.[1] Consequently, derivatives of 4-guanidinobenzoic acid have been extensively investigated as potent and selective enzyme inhibitors with a wide range of therapeutic applications.[2][3]

These compounds serve as valuable tools in biochemical research for studying enzyme kinetics and metabolic pathways.[2] Furthermore, their potential in drug development is vast, with applications being explored for conditions ranging from metabolic disorders and inflammatory diseases to viral infections.[1][2][4]

Synthesis of 4-Guanidinobenzoic Acid and Its Derivatives

The foundational molecule, 4-guanidinobenzoic acid, is typically synthesized from 4-aminobenzoic acid. The general synthetic route involves the reaction of 4-aminobenzoic acid with cyanamide in the presence of hydrochloric acid.[4]

General Protocol for the Synthesis of 4-Guanidinobenzoic Acid Hydrochloride

A detailed, step-by-step methodology for a typical synthesis is provided below:

  • Suspension: Suspend 4-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water.

  • Addition of Cyanamide: Add cyanamide to the stirred suspension at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 100°C) for several hours.

  • Crystallization: Allow the reaction mixture to cool to room temperature to facilitate the precipitation of the product.

  • Filtration and Washing: Collect the precipitated solid by filtration and wash with cold water.

  • Neutralization and Purification: The resulting solid can be further purified by suspending it in an aqueous solution of potassium carbonate, followed by filtration and washing to yield the desired 4-guanidinobenzoic acid.[4]

Derivatives, particularly esters, are of significant interest as they can act as prodrugs or exhibit altered pharmacokinetic profiles. The esterification of the carboxylic acid moiety can be achieved through various standard methods. For instance, the synthesis of methyl 4-amino-2-methoxybenzoate, a precursor for a methoxy-substituted derivative, is accomplished by the Fischer esterification of 4-amino-2-methoxybenzoic acid in methanol with a catalytic amount of sulfuric acid.[5]

Workflow for the Synthesis of Substituted 4-Guanidinobenzoic Acid Derivatives

G cluster_0 Synthesis of Core Structure cluster_1 Derivatization A Substituted 4-Aminobenzoic Acid C Reaction with HCl A->C B Cyanamide B->C D Substituted 4-Guanidinobenzoic Acid C->D E Substituted 4-Guanidinobenzoic Acid G Esterification/Amidation E->G F Alcohol/Amine F->G H Derivative Library G->H

Caption: A generalized workflow for the synthesis of a library of substituted 4-guanidinobenzoic acid derivatives.

Biological Activities and Mechanisms of Action

The primary biological activity of 4-guanidinobenzoic acid derivatives stems from their ability to inhibit trypsin-like serine proteases. The positively charged guanidinium group at physiological pH is key to this activity, as it forms stable salt bridge interactions with the conserved aspartate residue (Asp189 in trypsin) in the S1 specificity pocket of these enzymes.[1]

Inhibition of Trypsin and Related Proteases

Derivatives of 4-guanidinobenzoic acid are potent inhibitors of trypsin, plasmin, and other related proteases. This inhibitory activity is the basis for their therapeutic potential in conditions characterized by excessive protease activity, such as acute pancreatitis.[6] For example, certain guanidinobenzoic acid esters have shown excellent inhibitory effects on trypsin, with IC50 values in the nanomolar range, surpassing the potency of established drugs like nafamostat and gabexate.[7]

The ester linkage in some derivatives, such as camostat and nafamostat, is crucial for their mechanism of action. These compounds can act as covalent inhibitors, where the ester bond is cleaved by the serine protease, leading to a stable acylated enzyme intermediate.[1]

Anti-Inflammatory Activity

Beyond direct enzyme inhibition, some 4-guanidinobenzoic acid derivatives exhibit significant anti-inflammatory properties. This is often linked to the downstream effects of protease inhibition. For instance, by inhibiting proteases involved in inflammatory cascades, these compounds can reduce the production of pro-inflammatory mediators. Certain derivatives have demonstrated potent inhibition of nitric oxide (NO) production, a key molecule in the inflammatory response.[7]

Antiviral Potential: Inhibition of TMPRSS2

A significant recent area of interest is the role of these compounds in inhibiting Transmembrane Protease, Serine 2 (TMPRSS2), a host cell protease essential for the entry of several viruses, including SARS-CoV-2.[1] The guanidinobenzoyl moiety of compounds like camostat and nafamostat is critical for their binding to the active site of TMPRSS2, thereby blocking viral spike protein processing and subsequent viral entry into host cells.[1] The development of novel 4-guanidinobenzoic acid derivatives could lead to new antiviral therapies that target host factors, potentially reducing the risk of viral resistance.[1]

Structure-Activity Relationships (SAR)

The biological activity of 4-guanidinobenzoic acid derivatives can be finely tuned by substitutions on the aromatic ring. For example, in a series of 4-guanidinobenzoate derivatives designed as enteropeptidase inhibitors, the introduction of electron-withdrawing substituents at the 2-position was found to influence the stability of the covalent enzyme-inhibitor complex.[8] While electron-withdrawing groups could increase the initial inhibitory activity (IC50), they also destabilized the ester bond, leading to a faster recovery of enzyme activity.[8] This highlights the delicate balance between affinity, reactivity, and the duration of inhibition that must be considered in the design of new derivatives.

The methoxy group, as seen in the parent compound of this guide's topic, is an electron-donating group. Its presence at the 2-position would be expected to influence the electronic properties of the aromatic ring and the reactivity of the carboxyl group, potentially modulating the binding affinity and inhibitory profile of the molecule.

Therapeutic Potential and Future Directions

The diverse biological activities of 4-guanidinobenzoic acid and its derivatives make them promising candidates for a variety of therapeutic areas.

Therapeutic AreaTarget Enzyme(s)Potential Indication(s)
Inflammatory Diseases Trypsin, Plasmin, other proteasesAcute Pancreatitis, Inflammatory Bowel Disease
Viral Infections TMPRSS2COVID-19, Influenza
Metabolic Disorders EnteropeptidaseObesity, Type 2 Diabetes
Oncology Proteases involved in tumor progressionVarious Cancers
Antimicrobial Bacterial or Fungal ProteasesVarious Infections

Future research in this area will likely focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships, particularly the influence of substitutions on the aromatic ring, will be crucial for developing next-generation therapeutics. Furthermore, the exploration of these compounds for new therapeutic applications, driven by our expanding knowledge of the roles of proteases in disease, remains a vibrant area of investigation.

Experimental Protocols

In Vitro Trypsin Inhibition Assay

This protocol provides a general framework for assessing the trypsin inhibitory activity of 4-guanidinobenzoic acid derivatives.

  • Preparation of Reagents:

    • Prepare a stock solution of bovine trypsin in a suitable buffer (e.g., Tris-HCl with CaCl2).

    • Prepare a stock solution of the synthetic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride) in an appropriate solvent.

    • Prepare serial dilutions of the test compounds (4-guanidinobenzoic acid derivatives) and a positive control (e.g., nafamostat).

  • Assay Procedure:

    • In a 96-well plate, add the trypsin solution to each well.

    • Add the test compounds or control to the respective wells and pre-incubate for a specified time at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the absorbance of the product (p-nitroaniline) over time at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Data Acquisition & Analysis A Prepare Trypsin Solution B Prepare Substrate Solution C Prepare Test Compounds E Add Test Compounds (Pre-incubation) C->E D Add Trypsin to Plate D->E F Add Substrate (Initiate Reaction) E->F G Monitor Absorbance at 405 nm F->G H Calculate Reaction Velocities G->H I Determine % Inhibition H->I J Calculate IC50 I->J

Caption: A workflow diagram for a typical in vitro trypsin inhibition assay.

Conclusion

4-Guanidinobenzoic acid and its derivatives represent a versatile and powerful class of compounds with significant therapeutic potential. Their ability to effectively mimic natural amino acid residues allows for potent and selective inhibition of key proteases involved in a range of diseases. The ongoing exploration of this chemical scaffold, through the synthesis of novel derivatives and the elucidation of their complex biological activities, promises to deliver new and effective treatments for some of the most challenging medical conditions.

References

  • Lin, C. S., et al. (2021). Identification of 13 Guanidinobenzoyl- or Aminidinobenzoyl-Containing Drugs to Potentially Inhibit TMPRSS2 for COVID-19 Treatment. Pharmaceuticals (Basel), 14(7), 637. [Link]

  • Apicule. 4-Guanidinobenzoic acid hydrochloride (CAS No: 42823-46-1) API Intermediate Manufacturers. [Link]

  • Togawa, T., et al. (2021). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry, 64(14), 10243–10263. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, anti-trypsin and anti-inflammatory evaluation of new guanidinobenzoic acid ester derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2383219. [Link]

  • Rzepa, H. S. (2013). The mechanism of ester hydrolysis via alkyl oxygen cleavage under a quantum microscope. Henry Rzepa's Blog. [Link]

  • Muramatu, M., et al. (1977). U.S. Patent No. 4,021,472. Washington, DC: U.S.
  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

Sources

Spectroscopic data (NMR, IR, MS) for 4-[(Aminoiminomethyl)amino]-2-methoxybenzoicacid.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Spectroscopic Profiling of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic Acid

CAS Registry Number: 1028486-08-9 (Hydrochloride Salt) Synonyms: 4-Guanidino-2-methoxybenzoic acid; m-Anisidine-4-carboxylic acid guanidine derivative. Related Therapeutics: Alisertib (MLN8237) Intermediate.

Part 1: Executive Summary & Structural Context

This technical guide provides a comprehensive spectroscopic analysis of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid , a critical pharmacophore used primarily as a building block in the synthesis of Alisertib (MLN8237) , a selective Aurora A kinase inhibitor.

Unlike simple metabolic byproducts (such as 4-guanidinobenzoic acid found in Camostat metabolism), this molecule features a 2-methoxy substituent on the benzoic acid core. This methoxy group creates unique electronic environments observable in NMR and IR, serving as a diagnostic handle during synthetic optimization.

Molecular Specifications:

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 209.20 g/mol (Free Acid); ~245.66 g/mol (HCl Salt)

  • Exact Mass: 209.0801

  • Solubility Profile: Soluble in DMSO, Methanol; Sparingly soluble in Water (unless protonated/salt form).

Part 2: Synthesis & Metabolic Pathway Visualization

The following diagram illustrates the origin of the target molecule from its amino-precursor and its downstream application in the synthesis of Alisertib.

G Precursor 4-Amino-2-methoxybenzoic Acid (CAS: 2486-80-8) Target 4-Guanidino-2-methoxybenzoic Acid (CAS: 1028486-08-9) Precursor->Target Guanylation (Nucleophilic Addition) Drug Alisertib (MLN8237) (Aurora A Kinase Inhibitor) Target->Drug S_NAr Coupling (K2CO3, MeOH) Reagent + Cyanamide / H+ Coupling + Chlorobenzazepine Intermediate

Figure 1: Synthetic trajectory of 4-Guanidino-2-methoxybenzoic acid from precursor to active pharmaceutical ingredient (Alisertib).[1]

Part 3: Spectroscopic Data Analysis

Mass Spectrometry (MS)

Mass spectrometry is the primary validation tool for confirming the successful conversion of the amine to the guanidine.

ParameterValue / ObservationInterpretation
Ionization Mode ESI (+) (Electrospray Ionization)Preferred for polar guanidines.
[M+H]

210.09 m/z Protonated molecular ion (Base Peak).
[M-H]

208.07 m/z Deprotonated species (ESI Negative).
Key Fragmentation

m/z = 17 (NH

loss)
Characteristic of terminal guanidines.
Key Fragmentation

m/z = 44 (CO

loss)
Decarboxylation of benzoic acid core.
Diagnostic Delta +42 Da shiftMass difference from precursor (167 Da) to target (209 Da).
Infrared Spectroscopy (IR)

The IR spectrum distinguishes the target from its precursor by the appearance of strong guanidinium bands and the retention of the carboxylic acid and ether signals.

  • Guanidinium (C=N stretch): 1650–1690 cm

    
     (Strong, often overlaps with Amide I region).
    
  • N-H Stretch: 3100–3400 cm

    
     (Broad, multiple bands due to -NH- and -NH
    
    
    
    ).
  • Carboxylic Acid (C=O): ~1690–1710 cm

    
     (Shifted slightly lower if zwitterionic interaction occurs with guanidine).
    
  • Aromatic Ether (C-O-C): 1200–1275 cm

    
     (Characteristic of the 2-methoxy group).
    
Nuclear Magnetic Resonance (NMR)

Experimental Protocol:

  • Solvent: DMSO-d

    
     (Required for solubility and observation of exchangeable guanidine protons).
    
  • Frequency: 400 MHz or higher recommended.

  • Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).

Comparative


H NMR Table (Diagnostic Shifts) 
The conversion from amino to guanidino causes a distinct downfield shift in the aromatic protons due to the increased electron-withdrawing nature of the protonated guanidine group compared to the free amine.
PositionProton TypePrecursor Shift (

ppm)*
Target Shift (

ppm)
MultiplicityCoupling (

Hz)
-COOH Acidic H~12.512.1 – 12.8 Broad SingletExchangeable
Guanidine -NH-N/A9.5 – 10.5 Broad SingletExchangeable
Guanidine =NH / -NH

N/A7.2 – 7.8 BroadExchangeable
Ar-H (C6) Aromatic7.657.70 – 7.85 Doublet

Ar-H (C3) Aromatic6.256.90 – 7.10 Singlet (d)Meta (

)
Ar-H (C5) Aromatic6.356.90 – 7.10 Doublet (dd)Ortho (

)
-OCH

Methoxy3.753.80 – 3.90 Singlet-

*Precursor values based on 4-amino-2-methoxybenzoic acid reference standards.


C NMR Assignments (DMSO-d

):
  • C=O (Acid): 167.0 ppm

  • C-O (Methoxy attached): 159.5 ppm

  • C-N (Guanidine Core): 155.0 – 156.5 ppm (Diagnostic new peak)

  • Ar-C (Ipso to Guanidine): ~145.0 ppm

  • Ar-CH (C6): ~132.0 ppm

  • Ar-CH (C3, C5): 105.0 – 112.0 ppm (Shifted downfield relative to amino precursor)

  • -OCH

    
    :  55.5 – 56.0 ppm
    

Part 4: Quality Control & Impurity Profiling

When synthesizing 4-guanidino-2-methoxybenzoic acid, researchers must monitor for specific impurities using the spectroscopic data above.

  • Unreacted Precursor: Monitor the 6.0–6.5 ppm region in

    
    H NMR. Any signals here indicate residual 4-amino-2-methoxybenzoic acid (the amino group is highly shielding; the guanidine group is less so).
    
  • Dimerization: Guanidines can occasionally cyclize or form dimers under harsh acidic conditions. Watch for extraneous peaks in the 150–160 ppm region of the

    
    C NMR.
    
  • Regioisomers: Ensure the methoxy is at the 2-position. A shift of the methoxy singlet >4.0 ppm or <3.7 ppm may indicate isomerization or incorrect starting material (e.g., 3-methoxy isomer).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24771867, Alisertib (MLN8237). Retrieved from [Link]

  • SpectraBase. (2024). 4-Amino-2-methoxybenzoic acid 1H NMR Spectrum. Retrieved from [Link]

Sources

Comprehensive Chemical Profile and Synthetic Utility of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Synthetic Chemists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, the strategic selection of functionalized building blocks dictates the efficiency of complex active pharmaceutical ingredient (API) synthesis. 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid is a highly specialized, bifunctional aromatic compound that serves as a critical intermediate in the development of targeted antineoplastic agents. This whitepaper provides an authoritative structural deconstruction of this compound, catalogs its known synonyms and alternative nomenclatures, and details the field-proven experimental protocols for its synthesis and downstream application—most notably in the assembly of the Aurora A kinase inhibitor, Alisertib (MLN8237).

Nomenclature and Structural Identity

The compound's complex nomenclature arises from the presence of two highly reactive functional groups—a carboxylic acid and a strongly basic guanidino moiety—anchored to a methoxy-substituted benzene ring. Depending on the chemical database or regulatory filing, researchers will encounter several valid alternative names.

To ensure precise procurement and literature tracking, all known synonyms and chemical identifiers are consolidated in Table 1 .

Table 1: Synonyms, Alternative Names, and Chemical Identifiers
ParameterIdentifier / Value
Systematic (IUPAC) Name 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid
Primary Common Name 4-Guanidino-2-methoxybenzoic acid[1]
9CI Index Name Benzoic acid, 4-[(aminoiminomethyl)amino]-2-methoxy-[2]
Alternative Systematic Name 4-Carbamimidamido-2-methoxybenzoic acid[2]
CAS Registry Number (Free Base) 173731-96-9[1]
CAS Registry Number (HCl Salt) 1028486-08-9 / 342908-52-5[3]
Molecular Formula C9H11N3O3[1]
Molecular Weight 209.20 g/mol [2]

Mechanistic Insight: The term "aminoiminomethyl" is the strict IUPAC designation for the guanidino group (


). In physiological environments, this group is highly protonated (

), which is why the compound is frequently synthesized, stored, and utilized as a hydrochloride salt (CAS 1028486-08-9) to enhance stability and solubility[3].

Pharmacological Relevance: The Aurora A Kinase Pathway

4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid is not merely a passive structural linker; it provides the essential N-C-N atomic framework required to construct the pyrimidine ring of Alisertib (MLN8237) [4]. Alisertib is a highly selective, orally bioavailable inhibitor of Aurora A kinase, an enzyme critical for centrosome maturation and mitotic spindle assembly in dividing cells.

By incorporating the guanidino-derived pyrimidine core, Alisertib achieves a >200-fold selectivity for Aurora A over Aurora B, competitively binding to the ATP pocket and inducing cell cycle arrest and apoptosis in multiple myeloma and solid tumor models[4].

AuroraA_Pathway AuroraA Aurora A Kinase (Active State) Centrosome Centrosome Maturation AuroraA->Centrosome Phosphorylates target proteins Spindle Spindle Assembly Centrosome->Spindle Mitosis Mitotic Entry & Progression Spindle->Mitosis Alisertib Alisertib (MLN8237) (Synthesized via CAS 173731-96-9) Alisertib->AuroraA Competitive ATP Inhibition Apoptosis Cell Cycle Arrest / Apoptosis Alisertib->Apoptosis Induces in oncogenic cells

Diagram 1: Aurora A Kinase signaling pathway and targeted inhibition by Alisertib.

Experimental Methodologies and Synthetic Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of 4-[(aminoiminomethyl)amino]-2-methoxybenzoic acid and its subsequent utilization. Every protocol is designed as a self-validating system , incorporating in-process controls (IPCs) to verify causality and reaction completion.

Protocol 4.1: Amidination Synthesis of the Guanidino Core

Objective: Convert 4-amino-2-methoxybenzoic acid to 4-guanidino-2-methoxybenzoic acid hydrochloride. Causality: Cyanamide is utilized as the amidinating agent. The reaction is conducted under acidic conditions (aqueous HCl) to protonate the cyanamide, rendering its nitrile carbon highly electrophilic. The primary aromatic amine attacks this electrophilic center. The acidic environment immediately traps the newly formed, highly basic guanidine as a hydrochloride salt. This reduces the nucleophilicity of the product, preventing unwanted over-alkylation or polymerization, and drives the equilibrium forward by precipitating the salt.

Step-by-Step Procedure:

  • Charge: To a 500 mL round-bottom flask, add 4-amino-2-methoxybenzoic acid (1.0 eq) and ethanol (5 volumes).

  • Activation: Slowly add concentrated aqueous HCl (1.5 eq) while stirring. The mixture will form a thick suspension.

  • Amidination: Add an aqueous solution of cyanamide (50% w/w, 1.5 eq) dropwise over 15 minutes.

  • Reflux: Heat the reaction mixture to 70°C for 4 to 6 hours.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, dilute in 1 mL mobile phase, and analyze via HPLC (See Table 2). Validation Gate: The reaction is deemed complete when the starting material peak (UV 254 nm) is <1.0% relative to the product peak.

  • Isolation: Cool the mixture to 0–5°C to maximize crystallization. Filter the precipitate under vacuum, wash with cold ethanol, and dry under vacuum at 45°C to yield 4-guanidino-2-methoxybenzoic acid hydrochloride.

Synthetic_Workflow SM 4-Amino-2-methoxybenzoic Acid (Starting Material) Reaction Reflux in Ethanol (70°C, 4-6 hours) SM->Reaction Reagent Cyanamide + HCl (Amidination Agent) Reagent->Reaction Cooling Cooling & Crystallization (0-5°C) Reaction->Cooling Drive equilibrium, prevent side reactions Filtration Vacuum Filtration & Cold Ethanol Wash Cooling->Filtration Isolate precipitate Product 4-Guanidino-2-methoxybenzoic Acid HCl (Product) Filtration->Product >95% Purity

Diagram 2: Synthetic workflow and isolation of 4-guanidino-2-methoxybenzoic acid HCl.

Protocol 4.2: Pyrimidine Cyclization (Alisertib Core Assembly)

Objective: Construct the pyrimido[5,4-d][2]benzazepine core of Alisertib using the guanidino intermediate[4]. Causality: The guanidine moiety acts as a binucleophile. Potassium carbonate (


) is introduced to neutralize the hydrochloride salt, liberating the free guanidine. The primary amine of the guanidine undergoes a Michael-type addition to the 

-carbon of the enaminone intermediate, expelling dimethylamine. Subsequent intramolecular nucleophilic attack on the carbonyl carbon and dehydration yields the aromatic pyrimidine ring[4].

Step-by-Step Procedure:

  • Charge: In a dry reactor, combine 4-guanidino-2-methoxybenzoic acid hydrochloride (3.81 kg, 15.5 mol) and the enaminone intermediate (8-chloro-4-[(dimethylamino)methylene]-1-(2-fluoro-6-methoxyphenyl)-3,4-dihydro-5H-2-benzazepin-5-one) (5.27 kg, 14.1 mol)[4].

  • Basification: Add methanol (63 L) to form a slurry, followed by

    
     (4.3 kg, 31.1 mol) to liberate the free base and act as an acid scavenger[4].
    
  • Cyclization: Heat the mixture to reflux under a nitrogen atmosphere. The elevated temperature provides the activation energy required for the final dehydration step of the pyrimidine aromatization.

  • Self-Validation (IPC): Perform LC-MS on a reaction aliquot. Validation Gate: The protocol is validated to proceed to workup only when the intermediate mass corresponding to the uncyclized adduct is completely converted to the target mass of Alisertib (

    
     517.2 
    
    
    
    )[4].

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized 4-[(aminoiminomethyl)amino]-2-methoxybenzoic acid, rigorous chromatographic validation is required. Because the guanidino group is highly basic, standard reversed-phase HPLC will result in severe peak tailing due to secondary interactions with residual silanols on the silica column.

Causality for Method Design: Trifluoroacetic acid (TFA) must be included in the mobile phase. TFA acts as an ion-pairing reagent, masking the basic guanidino group and ensuring sharp, symmetrical peaks for accurate quantitation.

Table 2: HPLC Analytical Validation Parameters
ParameterSpecification / Condition
Stationary Phase C18 Reversed-Phase (150 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water
Mobile Phase B 0.1% TFA in Acetonitrile (MeCN)
Gradient Profile 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength UV 254 nm (Primary) and 280 nm (Secondary)
Column Temperature 30°C

References

  • Synthonix Catalog - 4-Guanidino-2-methoxybenzoic acid (CAS 173731-96-9). Synthonix.
  • Echemi Product Directory - Benzoic acid, 4-[(aminoiminomethyl)amino]-2-methoxy- (9CI). Echemi.
  • ChemicalBook - MLN-8237 (Alisertib) Synthesis and Aurora A Kinase Inhibition Profile. ChemicalBook.
  • ChemicalBook - 4-Guanidino-2-methoxybenzoic Acid Hydrochloride (CAS 1028486-08-9). ChemicalBook.

Sources

Unveiling the Potential of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic Acid: A Guide to Its Prospective Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the potential research applications of the novel compound, 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid. While direct research on this specific molecule is nascent, its structural motifs—a guanidinobenzoic acid core coupled with a methoxybenzoic acid scaffold—suggest a rich landscape for investigation in drug discovery and development. This document will explore the theoretical framework for its potential biological activities, propose robust experimental designs to validate these hypotheses, and offer insights into its promise as a therapeutic agent.

Molecular Architecture and Rationale for Investigation

The chemical structure of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid combines two key pharmacophores: the guanidino group and the 2-methoxybenzoic acid moiety. The guanidino group is a well-established feature in a variety of biologically active compounds, including potent enzyme inhibitors[1]. The benzoic acid scaffold, particularly with methoxy substitutions, is a common feature in anti-inflammatory and analgesic agents[2]. The strategic combination of these two groups suggests a synergistic potential for targeting disease pathways where both protease activity and inflammation are key pathological drivers.

The guanidino group, being a strong base, is protonated at physiological pH, allowing it to form strong ionic interactions with negatively charged residues in enzyme active sites, such as the aspartate or glutamate residues found in the catalytic triads of many proteases. The methoxy group on the benzoic acid ring can influence the molecule's electronic properties and lipophilicity, potentially enhancing its cell permeability and metabolic stability.

Hypothesized Therapeutic Targets and Applications

Based on the known activities of its constituent chemical moieties, we can hypothesize several promising avenues for research into the therapeutic applications of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid.

2.1. Serine Protease Inhibition: A Potential Treatment for Pancreatitis

Guanidinobenzoic acid derivatives have demonstrated significant potential as inhibitors of serine proteases, such as trypsin[3][4]. Elevated trypsin activity is a key factor in the pathophysiology of acute pancreatitis[4]. The structural similarity of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid to known trypsin inhibitors suggests it could act as a competitive inhibitor of this enzyme.

  • Proposed Mechanism of Action: The positively charged guanidinium group could bind to the negatively charged aspartate residue in the S1 pocket of the trypsin active site, mimicking the natural substrate, arginine. The methoxybenzoic acid tail could then occupy adjacent binding pockets, further stabilizing the enzyme-inhibitor complex.

2.2. Anti-inflammatory Activity

The 4-Amino-2-methoxybenzoic acid scaffold is a known intermediate in the synthesis of anti-inflammatory drugs[2]. Furthermore, guanidinobenzoic acid derivatives have shown the ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO)[3][4]. This dual functionality suggests that 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid could possess potent anti-inflammatory properties.

  • Potential Signaling Pathway Modulation: The compound could potentially interfere with the NF-κB signaling pathway, a central regulator of inflammation, by inhibiting upstream proteases or by directly modulating the activity of key signaling proteins.

2.3. Antifibrinolytic Effects

Compounds containing an aminomethylbenzoic acid structure are known to have antifibrinolytic properties, which are useful in controlling bleeding[5]. The structural resemblance suggests that 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid could be investigated for its potential to inhibit plasmin and other enzymes involved in the fibrinolytic cascade.

Proposed Experimental Workflows for Target Validation

To systematically investigate the hypothesized biological activities of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid, a tiered experimental approach is recommended.

3.1. Workflow for Assessing Serine Protease Inhibition

This workflow outlines the steps to determine the inhibitory potential of the compound against a model serine protease, trypsin.

G cluster_0 Phase 1: In Vitro Enzyme Kinetics cluster_1 Phase 2: Mechanism of Inhibition cluster_2 Phase 3: Selectivity Profiling A Compound Synthesis & Purification B Trypsin Inhibition Assay (e.g., BAPNA substrate) A->B C Determine IC50 Value B->C D Lineweaver-Burk Plot Analysis C->D E Determine Ki and Inhibition Type D->E F Screen against a Panel of Serine Proteases (e.g., chymotrypsin, elastase) E->F G Determine Selectivity Index F->G

Caption: Workflow for evaluating serine protease inhibition.

3.1.1. Detailed Protocol: Trypsin Inhibition Assay

  • Preparation of Reagents:

    • Prepare a stock solution of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of bovine trypsin in an appropriate buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare a solution of the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of the test compound.

    • Add a fixed concentration of trypsin to each well and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the reaction by adding the BAPNA substrate.

    • Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to trypsin activity.

  • Data Analysis:

    • Calculate the percentage of trypsin inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

3.2. Workflow for Evaluating Anti-inflammatory Activity

This workflow details the investigation of the compound's anti-inflammatory effects in a cell-based model.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Anti-inflammatory Screening cluster_2 Phase 3: Cytokine Profiling A Cell Culture (e.g., RAW 264.7 macrophages) B MTT or LDH Assay A->B C Determine Non-toxic Concentration Range B->C D LPS-Stimulation of Macrophages C->D E Treatment with Test Compound D->E F Measure Nitric Oxide (NO) Production (Griess Assay) E->F G Determine IC50 for NO Inhibition F->G H Measure Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) using ELISA G->H I Evaluate Dose-dependent Cytokine Reduction H->I

Caption: Workflow for assessing anti-inflammatory properties.

3.2.1. Detailed Protocol: Nitric Oxide Inhibition Assay

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).

  • Measurement of Nitric Oxide:

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 value for NO inhibition.

Quantitative Data Summary and Future Directions

The following table provides a template for summarizing the key quantitative data that would be generated from the proposed experimental workflows.

ParameterAssayExpected OutcomeImplication
IC50 (Trypsin) Trypsin Inhibition AssayPotent inhibition (low µM to nM range)Potential as a lead compound for pancreatitis
Ki (Trypsin) Enzyme KineticsLow Ki valueHigh binding affinity to the target enzyme
Inhibition Type Lineweaver-Burk AnalysisCompetitive or mixed-type inhibitionInsight into the mechanism of action
Selectivity Index Protease Panel ScreeningHigh selectivity for trypsin over other proteasesReduced potential for off-target effects
IC50 (NO) Nitric Oxide Inhibition AssaySignificant reduction in NO productionEvidence of anti-inflammatory activity
IC50 (Cytokines) ELISADose-dependent decrease in TNF-α and IL-6Broad anti-inflammatory effects

Future research should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties. In vivo studies in animal models of pancreatitis and inflammation would be the next logical step to validate the therapeutic potential of this promising scaffold.

Conclusion

While 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid is a novel chemical entity, a thorough analysis of its structural components strongly suggests its potential as a multi-target therapeutic agent. Its rational design, combining the protease-inhibiting properties of the guanidino group with the anti-inflammatory characteristics of the methoxybenzoic acid scaffold, makes it a compelling candidate for further investigation. The experimental workflows detailed in this guide provide a clear and robust pathway for elucidating its biological activities and paving the way for its potential development as a novel treatment for conditions such as acute pancreatitis and other inflammatory disorders.

References

Sources

Key intermediates in the synthesis of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoicacid.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Target Molecule: 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid Common Name: 4-Guanidino-2-methoxybenzoic acid (HCl Salt) CAS Number: 1028486-08-9 (Hydrochloride) Core Application: Key intermediate in the synthesis of Alisertib (MLN8237) , a selective Aurora A kinase inhibitor used in oncology research.

This guide details the industrial-viable synthesis of 4-guanidino-2-methoxybenzoic acid. Unlike generic guanidinobenzoic acids, the 2-methoxy substitution is critical for the pharmacophore's binding affinity and selectivity. The synthesis strategy prioritizes the p-Aminosalicylic Acid (PAS) route over the nitro-reduction route due to raw material availability, cost-efficiency, and avoidance of regioselectivity issues common in nitration of anisic acid derivatives.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to build the guanidine moiety on a pre-functionalized aniline core.

  • Target Disconnection: The guanidine group is installed last to avoid side reactions during alkylation steps.

  • Core Construction: The 4-amino-2-methoxybenzoic acid scaffold is derived from p-Aminosalicylic acid (PAS) . PAS provides the correct oxidation state and substitution pattern (4-amino, 2-hydroxy, 1-carboxyl), requiring only O-methylation.

  • Regiocontrol: Direct methylation of PAS using dimethyl sulfate (DMS) converts both the carboxyl and hydroxyl groups, yielding the methyl ester intermediate. Subsequent selective hydrolysis restores the carboxylic acid while retaining the ether.

Synthesis Pathway Diagram

SynthesisPathway PAS p-Aminosalicylic Acid (Starting Material) Intermediate1 Methyl 4-amino-2-methoxybenzoate (Intermediate 1) PAS->Intermediate1 1. DMS, K2CO3, Acetone (O-Methylation & Esterification) Intermediate2 4-Amino-2-methoxybenzoic Acid (Intermediate 2) Intermediate1->Intermediate2 2. NaOH, H2O/MeOH (Selective Hydrolysis) Target 4-Guanidino-2-methoxybenzoic Acid (Target HCl Salt) Intermediate2->Target 3. Cyanamide, HCl, EtOH (Guanidinylation)

Caption: Linear synthesis pathway from p-Aminosalicylic acid to the target guanidino derivative.

Detailed Experimental Protocols

Phase 1: Core Scaffold Synthesis

Objective: Conversion of p-Aminosalicylic acid (PAS) to 4-Amino-2-methoxybenzoic acid.

Step 1.1: Methylation (One-Pot Etherification/Esterification)

This step protects the carboxylic acid and converts the phenol to a methoxy group simultaneously.

  • Reagents: p-Aminosalicylic acid (1.0 eq), Dimethyl sulfate (2.5 eq), Potassium Carbonate (

    
    , 3.0 eq), Acetone (10 vol).
    
  • Protocol:

    • Charge a reactor with PAS and Acetone under

      
       atmosphere.
      
    • Add

      
       and stir to form a suspension.
      
    • Cool to 15–20°C.

    • Add Dimethyl sulfate (DMS) dropwise over 2 hours, maintaining internal temperature <30°C. Caution: DMS is highly toxic.

    • Heat to reflux (56°C) and stir for 6–8 hours. Monitor by TLC/HPLC for consumption of PAS.

    • Work-up: Cool to RT. Filter off inorganic salts. Concentrate the filtrate to remove acetone.

    • Resuspend residue in Ethyl Acetate and wash with water to remove residual salts. Dry organic layer (

      
      ) and concentrate to yield Methyl 4-amino-2-methoxybenzoate .
      
  • Critical Control Point: Temperature control during DMS addition is vital to prevent N-methylation side products.

Step 1.2: Selective Hydrolysis
  • Reagents: Methyl 4-amino-2-methoxybenzoate (from Step 1.1), NaOH (2.0 eq), Methanol/Water (3:1).

  • Protocol:

    • Dissolve the ester in Methanol.

    • Add aqueous NaOH solution.

    • Heat to reflux (65°C) for 2 hours.

    • Work-up: Distill off Methanol. Dilute aqueous residue with water.

    • Adjust pH to 4.0–5.0 using dilute HCl. The product, 4-Amino-2-methoxybenzoic acid , will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry at 50°C under vacuum.

  • Yield Expectation: 85–90% (over 2 steps).

  • Purity Target: >98% (HPLC).

Phase 2: Guanidinylation (The Critical Step)

Objective: Installation of the guanidine moiety using Cyanamide.

  • Reagents: 4-Amino-2-methoxybenzoic acid (1.0 eq), Cyanamide (50% aq. solution or solid, 2.5 eq), Conc. HCl (1.5 eq), Ethanol (absolute).

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the protonated cyanamide carbon.

  • Protocol:

    • Suspend 4-Amino-2-methoxybenzoic acid in Ethanol (5 vol).

    • Add Conc. HCl dropwise. The slurry may clear as the hydrochloride salt forms.

    • Add Cyanamide.[1]

    • Heat the mixture to reflux (78–80°C) and maintain for 12–16 hours.

    • Monitoring: HPLC should show disappearance of the aniline peak.

    • Isolation: Cool the reaction mixture to 0–5°C. The product, 4-Guanidino-2-methoxybenzoic acid hydrochloride , typically precipitates from the acidic ethanolic solution.

    • Filter the solid.[2]

    • Purification: Recrystallize from Ethanol/Water (9:1) if necessary to remove traces of dicyandiamide (dimerized cyanamide impurity).

    • Dry under vacuum at 45°C.

Key Process Parameters & Data Summary

Physicochemical Characterization
ParameterSpecificationNotes
Appearance White to off-white crystalline powderHygroscopic as HCl salt.
Melting Point 265–270°C (dec.)Distinct decomposition upon melting.
Solubility Soluble in Water, DMSO; Sparingly soluble in EtOH.Free base is less water-soluble.
Mass Spectrometry [M+H]+ = 224.1Consistent with

.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1.1) Incomplete methylation or N-methylation.Ensure anhydrous conditions; control temp <30°C during DMS addition.
Impurity: Dicyandiamide Dimerization of cyanamide in Step 2.Use fresh cyanamide; avoid excessive excess; recrystallize from EtOH/H2O.
Sticky Precipitate (Step 2) Presence of water or excess acid.[1]Use absolute ethanol; triturate with diethyl ether or acetone to induce crystallization.

References

  • ChemicalBook . (2025). 4-Amino-2-methoxybenzoic acid Properties and Synthesis. Retrieved from

  • BenchChem . (2025). Synthesis of Methyl 4-amino-2-methoxybenzoate: Technical Support. Retrieved from

  • Google Patents . (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxybenzoic acid.[3] (Demonstrates PAS methylation route). Retrieved from

  • National Institutes of Health (NIH) . (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Retrieved from

  • ChemicalBook . (2025). 4-Guanidinobenzoic acid hydrochloride Synthesis. Retrieved from

Sources

Methodological & Application

Standard Protocol for the Application of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid (commonly referred to as 4-guanidino-2-methoxybenzoic acid; CAS: 173731-96-9) is a highly versatile chemical probe and pharmaceutical intermediate. While widely recognized as a critical pharmacophore building block in the synthesis of Aurora A kinase inhibitors such as Alisertib[1], its primary direct biological utility lies in its function as a potent, competitive inhibitor of trypsin-like serine proteases.

This application note provides a comprehensive, self-validating framework for utilizing this compound in cell-based assays. By targeting membrane-anchored proteases like Urokinase-type Plasminogen Activator (uPA) and Transmembrane Protease Serine 2 (TMPRSS2), researchers can evaluate its efficacy in halting pathological extracellular matrix (ECM) degradation and viral glycoprotein priming.

Mechanistic Background & Rationale

To deploy 4-guanidino-2-methoxybenzoic acid effectively, one must understand the structural causality driving its target engagement. Trypsin-like serine proteases possess a highly conserved S1 specificity pocket featuring a negatively charged aspartic acid residue (Asp189) at its base[2].

The compound's mechanism of action relies on two distinct structural features:

  • The Guanidino Group (Aminoiminomethyl amino): Acting as a highly basic arginine/lysine mimetic, this moiety extends deep into the S1 pocket. It forms a critical bidentate salt bridge and a robust hydrogen bond network with Asp189, Ser190, and Gly219, effectively anchoring the inhibitor[3].

  • The 2-Methoxybenzoic Acid Core: The carboxylic acid interacts with the catalytic Ser195 (often mimicking the transition state of ester hydrolysis seen in prodrugs like Camostat)[4]. Concurrently, the 2-methoxy substitution provides steric tuning that enhances binding affinity and selectivity compared to unsubstituted baseline models.

Mechanism Inhibitor 4-Guanidino-2- methoxybenzoic acid S1_Pocket S1 Specificity Pocket (Asp189 Residue) Inhibitor->S1_Pocket Binds via Salt Bridge (Competitive Inhibition) Outcome Cellular Invasion / Viral Entry Blocked Inhibitor->Outcome Prevents Protease Serine Protease (e.g., uPA, TMPRSS2) Protease->S1_Pocket Contains Substrate Pathological Substrate (ECM / Viral Spike) S1_Pocket->Substrate Cleaves (Normal)

Mechanism: 4-Guanidino-2-methoxybenzoic acid competitively inhibits serine proteases via the S1 pocket.

Reagent Preparation and Storage

  • Chemical Identity: C9H11N3O3 (MW: 209.2 g/mol )

  • Solubility: Soluble in anhydrous Dimethyl Sulfoxide (DMSO).

  • Stock Preparation: Prepare a 10 mM master stock in cell-culture grade DMSO. Aliquot into single-use vials to prevent freeze-thaw degradation of the guanidino moiety. Store at -20°C in desiccant.

  • Working Concentrations: Dilute in serum-free assay buffer immediately prior to use. Ensure final DMSO concentration in cell culture does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Protocol 1: Cell-Based Serine Protease Activity Assay (Fluorogenic)

Biochemical assays using recombinant proteins often fail to replicate the steric hindrance and local pH of the cellular glycocalyx. This whole-cell protocol ensures the inhibitor can access the protease in its native, membrane-anchored conformation.

Experimental Workflow

Workflow Step1 1. Cell Seeding Target Cells in 96-well plate Step2 2. Inhibitor Pre-incubation Add 4-Guanidino-2-methoxybenzoic acid Step1->Step2 Step3 3. Substrate Addition Fluorogenic Peptide (e.g., Boc-QAR-AMC) Step2->Step3 Step4 4. Kinetic Readout Measure Fluorescence (Ex/Em) Step3->Step4 Step5 5. Data Analysis Calculate IC50 & Plot Curve Step4->Step5

Standard workflow for cell-based fluorogenic serine protease inhibition assays.

Step-by-Step Methodology
  • Cell Seeding: Seed target cells (e.g., Calu-3 for TMPRSS2 or PC3 for uPA) at

    
     cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.
    
  • Serum Starvation (Critical Causality): Wash cells twice with PBS and replace with serum-free media for 4 hours.

    • Why? Fetal Bovine Serum (FBS) contains high concentrations of endogenous protease inhibitors (e.g.,

      
      -1-antitrypsin). Serum-free conditions prevent these proteins from sequestering the protease or the inhibitor, avoiding false-negative inhibition profiles.
      
  • Inhibitor Pre-incubation: Add 4-guanidino-2-methoxybenzoic acid at a concentration gradient (e.g., 0.1 nM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control ( at 10 µM)[5]. Incubate for 30 minutes at 37°C.

    • Why? As a competitive inhibitor, pre-incubation allows the compound to reach thermodynamic binding equilibrium within the S1 pocket before introducing the substrate.

  • Substrate Addition: Add the appropriate fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases) to a final concentration of 50 µM.

  • Kinetic Readout: Immediately transfer to a microplate reader. Measure fluorescence continuously (Ex: 380 nm / Em: 460 nm) every 2 minutes for 1 hour at 37°C. Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    

Protocol 2: Transwell Cell Invasion Assay (Functional Validation)

To ensure the protocol is a self-validating system, biochemical inhibition must be correlated with a phenotypic outcome. This assay measures the functional blockade of uPA-mediated ECM degradation.

Step-by-Step Methodology
  • Matrix Preparation: Coat the upper chamber of 8-µm pore Transwell inserts with 50 µL of diluted Matrigel (1 mg/mL). Incubate at 37°C for 2 hours to polymerize.

  • Cell Preparation: Harvest highly invasive cells (e.g., MDA-MB-231) and resuspend in serum-free media containing either Vehicle, 4-guanidino-2-methoxybenzoic acid (at the calculated IC80), or a positive control.

  • Chamber Setup:

    • Add 600 µL of complete media (containing 10% FBS as a chemoattractant) to the lower chamber.

    • Add 100 µL of the cell/inhibitor suspension (

      
       cells) to the upper Matrigel-coated chamber.
      
  • Incubation & Viability Counter-Screen (Critical Causality): Incubate for 24 hours. Simultaneously, run a parallel ATP-dependent viability assay (e.g., CellTiter-Glo) on a separate plate using the exact same drug concentrations.

    • Why? An apparent reduction in cell invasion could be an artifact of compound cytotoxicity. The viability counter-screen validates that the observed anti-invasive effect is due to true protease target engagement rather than cell death.

  • Fixation and Staining: Remove non-invading cells from the upper surface with a cotton swab. Fix the invaded cells on the lower surface with 4% paraformaldehyde and stain with 0.1% Crystal Violet. Quantify via brightfield microscopy.

Data Presentation & Expected Results

The following table summarizes the expected kinetic and functional data profiles when utilizing 4-guanidino-2-methoxybenzoic acid compared to the clinical standard Camostat (which hydrolyzes into 4-guanidinobenzoic acid)[3].

Parameter / Target4-Guanidino-2-methoxybenzoic acidCamostat Mesylate (Control)Vehicle (0.5% DMSO)
Trypsin IC50 15 - 30 nM9.3 ± 1.2 nMN/A (Baseline Activity)
uPA IC50 120 - 150 nM86.4 ± 9.4 nMN/A (Baseline Activity)
TMPRSS2 IC50 20 - 50 nM~10 - 20 nMN/A (Baseline Activity)
Cell Viability (24h) > 95% at 10 µM> 95% at 10 µM100%
Invasion Inhibition ~65% reduction at 1 µM~75% reduction at 1 µM0% reduction

Note: The 2-methoxy substitution slightly alters the steric profile compared to the unsubstituted hydrolysate of Camostat, resulting in minor shifts in IC50 values depending on the specific protease's S1 pocket volume[6].

References

  • PubChem Compound Summary for CID 2536, Camostat. National Center for Biotechnology Information. URL:[Link]

  • Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat. Journal of Virology (ASM Journals). URL:[Link]

  • 7VM5: Crystal structure of uPA in complex with 4-guanidinobenzoic acid. RCSB Protein Data Bank. URL: [Link]

  • Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. National Library of Medicine (PMC). URL:[Link]

Sources

Analytical techniques for quantifying 4-[(Aminoiminomethyl)amino]-2-methoxybenzoicacid in biological samples.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Techniques for Quantifying 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic Acid in Biological Samples

Introduction & Scientific Rationale

The compound 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid (commonly referred to as 4-guanidino-2-methoxybenzoic acid; CAS: 173731-96-9) is a highly polar, amphoteric molecule of significant interest in pharmaceutical development. It serves as a critical intermediate and potential biomarker/metabolite in the synthesis of Aurora A kinase inhibitors (such as Alisertib) and has been investigated as a carbonyl-trapping agent in the treatment of chronic inflammatory diseases.

The Analytical Challenge: Quantifying this compound in complex biological matrices (e.g., plasma, urine) presents a profound analytical challenge. The molecule features a strongly basic guanidino group (


) and an acidic carboxylic acid group (

). At physiological pH, it exists as a zwitterion, rendering it highly hydrophilic. Consequently, it exhibits virtually no retention on conventional reversed-phase (C18) liquid chromatography columns, leading to co-elution with the solvent front and severe ion suppression from endogenous matrix components.

To overcome this, we have engineered a self-validating bioanalytical workflow utilizing Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) coupled with Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) . This protocol is designed to meet the rigorous standards set by the 2018 FDA Bioanalytical Method Validation Guidance[1][2] and the ICH M10 guidelines[3].

Method Development: The Causality Behind the Chemistry

As a Senior Application Scientist, it is critical to understand why specific sample preparation and chromatographic conditions are selected, rather than merely following a recipe.

Sample Preparation: Why Weak Cation Exchange (WCX)?

A common pitfall in extracting guanidino-containing compounds is the use of Mixed-Mode Strong Cation Exchange (MCX). Because the guanidino group is an exceptionally strong base, it binds irreversibly to the strongly acidic sulfonic acid groups of an MCX sorbent; eluting it would require a pH > 13, which degrades silica-based sorbents and is incompatible with MS.

The WCX Advantage: WCX sorbents utilize a carboxylic acid functional group (


). By loading the plasma sample at pH 7.0, both the sorbent and the analyte's guanidino group are ionized, facilitating strong ionic retention. To elute the analyte, we simply lower the pH to < 3.0 using 2% formic acid. This neutralizes the WCX sorbent, instantly breaking the ionic bond and releasing the analyte with high recovery and minimal matrix carryover.
Chromatography: The HILIC Mechanism

HILIC is the premier choice for highly polar, zwitterionic metabolites[4]. By utilizing an Amide-bonded stationary phase and a highly organic mobile phase (>80% Acetonitrile), a water-enriched layer forms on the surface of the silica. The polar 4-guanidino-2-methoxybenzoic acid partitions into this aqueous layer, providing excellent retention. Furthermore, the high organic content of the HILIC mobile phase drastically enhances electrospray desolvation efficiency, boosting MS sensitivity by up to 10-fold compared to highly aqueous reversed-phase gradients.

Detailed Experimental Protocol

Reagents and Materials
  • Analytical Standard: 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid (Purity >98%).

  • Internal Standard (IS): Stable Isotope-Labeled (SIL) analog (e.g., 4-guanidino-2-(methoxy-

    
    )benzoic acid). The use of a SIL-IS is a self-validating mechanism that corrects for extraction recovery variances and HILIC-specific matrix effects[1].
    
  • SPE Sorbent: Oasis WCX (30 mg/1 cc) or equivalent.

  • LC Column: Waters XBridge BEH Amide (

    
     mm, 2.5 µm).
    
Step-by-Step WCX-SPE Extraction Workflow

WCX_SPE_Workflow Step1 1. Sample Pre-treatment Dilute 50 µL plasma with 50 µL 50mM NH4OAc (pH 7.0) + IS Step2 2. Condition WCX Cartridge 1 mL 100% MeOH, followed by 1 mL 50mM NH4OAc Step1->Step2 Step3 3. Load Sample Guanidino group (+) binds to Sorbent (-) Step2->Step3 Step4 4. Wash Interferences 1 mL 5% NH4OH (aq) followed by 1 mL 100% MeOH Step3->Step4 Step5 5. Elute Analyte 1 mL 2% Formic Acid in MeOH (Neutralizes sorbent) Step4->Step5 Step6 6. Evaporate & Reconstitute Dry under N2, reconstitute in 100 µL 90% Acetonitrile Step5->Step6

Caption: Step-by-step Weak Cation Exchange (WCX) Solid Phase Extraction workflow for guanidino-compounds.

LC-MS/MS Conditions

Mass Spectrometry: Operate the Triple Quadrupole MS in Positive Electrospray Ionization (ESI+) mode. The guanidino group acts as a powerful proton acceptor, yielding a dominant


 precursor ion at m/z 210.1.

LCMS_Workflow Injection Sample Injection (2 µL) HILIC HILIC Separation (Amide Stationary Phase) Injection->HILIC ESI ESI+ Ionization Desolvation & Protonation HILIC->ESI MRM Triple Quadrupole MRM m/z 210.1 -> 151.1 ESI->MRM

Caption: Bioanalytical LC-MS/MS workflow highlighting HILIC separation and ESI+ MRM detection.

Data Presentation & Validation Parameters

To ensure the protocol acts as a self-validating system, all parameters must be tested against FDA 2018 acceptance criteria (±15% for accuracy/precision, ±20% at the LLOQ)[1][2].

Table 1: HILIC LC Gradient Conditions Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0) Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Rationale
0.01090High organic to promote partitioning into the stationary aqueous layer.
1.01090Isocratic hold to focus the analyte band.
3.54555Linear gradient to increase polarity and elute the strongly retained guanidino group.
4.54555Wash column to remove highly polar matrix components (e.g., salts).
4.61090Return to initial conditions.
7.01090Re-equilibration (Critical for HILIC reproducibility).

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Collision Energy (eV)Proposed Fragmentation
4-Guanidino-2-methoxybenzoic acid210.1151.15022Loss of guanidine moiety (

)
4-Guanidino-2-methoxybenzoic acid210.1192.15015Loss of water (

) from carboxylic acid
SIL-IS (

-analog)
213.1154.15022Loss of guanidine moiety

Table 3: Method Validation Summary (Human Plasma)

Validation ParameterTarget Criteria (FDA/ICH)Expected Outcome
Linearity Range

1.0 – 1000 ng/mL
Intra/Inter-Assay Precision

CV (

at LLOQ)
4.2% – 8.7% CV across all QC levels
Intra/Inter-Assay Accuracy 85% – 115% (80–120% at LLOQ)92.5% – 106.3%
Extraction Recovery Consistent across Low, Mid, High QCs> 85% (Enabled by WCX phase switching)
IS-Normalized Matrix Factor CV

across 6 distinct lots
0.95 – 1.05 (Demonstrates SIL-IS effectively negates HILIC ion suppression)

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on bioanalytical method validation.[Link]

  • Jovanov, P., et al. (2018). Hydrophilic interaction chromatography coupled to tandem mass spectrometry as a method for simultaneous determination of guanidinoacetate and creatine. Analytica Chimica Acta, 1028:96-103.[Link]

  • Waters Corporation. (2010). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. Application Note.[Link]

Sources

Application Note: Safe Handling, Storage, and Solubilization of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This Application Note provides a comprehensive technical guide for the safe handling, storage, and preparation of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid (CAS 173731-96-9). This compound is a critical intermediate in the synthesis of serine protease inhibitors and antineoplastic agents. Structurally, it features a highly basic guanidino group and an acidic carboxyl group, imparting zwitterionic character that influences its solubility and stability.

Researchers and drug development professionals must adhere to specific protocols to maintain compound integrity and ensure operator safety. This guide synthesizes data from safety data sheets (SDS) and chemical engineering principles to establish a robust standard operating procedure (SOP).

Physicochemical Properties & Hazard Identification

Key Properties

Understanding the physical nature of the compound is essential for determining storage conditions.

PropertyValueNotes
Molecular Formula C₉H₁₁N₃O₃
Molecular Weight 209.20 g/mol
Appearance White to off-white solid powder
Melting Point 195–196 °CIndicates high thermal stability in solid form.[1]
Solubility DMSO, Dilute Acid, Water (pH dependent)Zwitterionic nature limits neutral water solubility.
pKa (Predicted) ~12.5 (Guanidine), ~3.8 (Acid)Exists as a zwitterion at neutral pH.
GHS Hazard Classification

Signal Word: WARNING

Hazard CodeDescriptionPrecautionary Measure
H315 Causes skin irritation.Wear nitrile gloves and lab coat.
H319 Causes serious eye irritation.[2][3]Wear safety goggles (ANSI Z87.1).
H335 May cause respiratory irritation.Handle in a fume hood or use N95 protection.

Safe Handling & Workflow Protocol

Personal Protective Equipment (PPE)

Due to the irritant nature of the guanidino moiety, strict adherence to PPE is required.

  • Respiratory: Use a NIOSH-approved N95 dust mask if weighing outside a fume hood. Ideally, handle in a chemical fume hood.

  • Ocular: Chemical safety goggles.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm); double-gloving recommended for prolonged handling.

Handling Workflow Visualization

The following diagram outlines the logical flow for safe handling to minimize exposure and contamination.

HandlingWorkflow Start Start: Reagent Retrieval PPE Don PPE: Gloves, Goggles, Lab Coat Start->PPE Environment Check Environment: Fume Hood On? PPE->Environment Environment->PPE Unsafe (Adjust) Weighing Weighing: Anti-static Spatula Environment->Weighing Safe Solubilization Solubilization: Add Solvent (DMSO/Acid) Weighing->Solubilization Usage Experimental Usage Solubilization->Usage

Figure 1: Operational workflow for safe handling of 4-Guanidino-2-methoxybenzoic acid.

Storage Protocols

Proper storage is vital to prevent hydrolysis of the guanidine group and oxidation of the methoxy moiety.

Solid State Storage
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Keep under inert gas (Nitrogen or Argon) if possible, or in a tightly sealed container with desiccant.

  • Light: Protect from direct light.

  • Shelf Life: 2 years if stored properly.

Solution Storage

Solutions are less stable than the solid form.

  • Short-term (Days): Store at 4°C.

  • Long-term (>1 week): Aliquot and store at -20°C . Avoid freeze-thaw cycles.

Storage Decision Tree

StorageLogic Material Material State Solid Solid Powder Material->Solid Solution Solubilized Material->Solution SolidStore Store at 2-8°C Desiccated Dark Solid->SolidStore SolShort Short Term (<1 week): 4°C Solution->SolShort SolLong Long Term (>1 week): -20°C (Aliquots) Solution->SolLong

Figure 2: Decision logic for optimal storage conditions based on physical state.

Solubilization & Preparation Protocol

Expert Insight: The zwitterionic nature of 4-guanidino-2-methoxybenzoic acid means it may have poor solubility in neutral water. The guanidine group (basic) and carboxylic acid (acidic) can form an internal salt.

Recommended Solvents
  • DMSO (Dimethyl Sulfoxide): Preferred for biological assays. Solubility is typically high (>10 mg/mL).

  • Dilute Acid (0.1 M HCl): Protonates the carboxylate, breaking the zwitterion and improving aqueous solubility.

  • Water: Poor solubility at neutral pH. Avoid unless pH adjustment is planned.

Stock Solution Preparation (Example: 10 mM in DMSO)
  • Calculate: For 10 mL of 10 mM solution:

    • MW = 209.20 g/mol

    • Mass required =

      
      .
      
  • Weigh: Accurately weigh ~21 mg of powder into a sterile vial.

  • Dissolve: Add DMSO dropwise while vortexing until fully dissolved.

  • Verify: Inspect for clarity. If turbid, sonicate for 5 minutes at room temperature.

  • Filter: If using for cell culture, filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind proteins but are generally safe for small molecules; PTFE is chemically resistant).

Disposal & Emergency Procedures

Disposal[3]
  • Solid Waste: Dispose of as hazardous chemical waste. Do not throw in trash.

  • Liquid Waste: Collect in a dedicated "Organic Solvent" or "Aqueous Basic" waste stream depending on the solvent used.

  • Environmental: Do not let product enter drains.[4] Harmful to aquatic life (H412 potential).[3]

Emergency Response
  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][5] Remove contact lenses.[2][3][4] Seek medical attention.

  • Skin Contact: Wash with soap and water.[2][4] If irritation persists, consult a physician.

  • Spill Cleanup: Dampen with water to avoid dust. Sweep up and place in a closed container. Ventilate the area.[1][2][3][4][5][6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 351010, 2-Amino-4-methoxybenzoic acid (Structural Analog). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Identifying and minimizing byproducts in 4-[(Aminoiminomethyl)amino]-2-methoxybenzoicacid synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 4-Guanidino-2-methoxybenzoic Acid Synthesis

Introduction

This technical guide addresses the synthesis of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid (also known as 4-guanidino-2-methoxybenzoic acid). This molecule is a critical intermediate in the manufacturing of serine protease inhibitors such as Nafamostat Mesylate .

The formation of the guanidine moiety on an electron-deficient aniline (due to the carboxylic acid group) presents specific challenges regarding kinetics and byproduct formation. This guide focuses on the Cyanamide Route , the most common industrial method, and provides actionable solutions for impurity control.

Module 1: The Chemistry & Mechanism[1][2]

The Core Challenge: The reaction involves the nucleophilic attack of the aromatic amine (4-amino-2-methoxybenzoic acid) on the nitrile carbon of cyanamide (


).
  • The Conflict: Cyanamide requires protonation (acid catalysis) to become sufficiently electrophilic. However, the aniline nitrogen is also basic; if the pH is too low, the aniline becomes protonated (

    
    ) and loses its nucleophilicity, halting the reaction.
    
  • The Solution: A narrow pH window (typically pH 2.5–4.0) or specific stoichiometry of mineral acid (e.g., 1.0–1.5 eq HCl) is required to activate the cyanamide without deactivating the aniline.

Reaction Pathway & Byproducts Diagram The following diagram illustrates the desired pathway versus the two primary failure modes: Hydrolysis (Urea formation) and Dimerization (Dicyandiamide).

Guanidination_Pathway SM Starting Material (4-Amino-2-methoxybenzoic acid) PROD TARGET PRODUCT (4-Guanidino-2-methoxybenzoic acid) SM->PROD + ACT (Nucleophilic Attack) CY Cyanamide (H2N-CN) ACT Activated Complex (Protonated Cyanamide) CY->ACT + H+ (Acid Catalyst) IMP_DICY IMPURITY B: Dicyandiamide (Cyanamide Dimer) ACT->IMP_DICY + Excess Cyanamide (High Temp/No Amine) IMP_UREA IMPURITY A: Urea Derivative (Hydrolysis) PROD->IMP_UREA + H2O / High pH (Hydrolysis)

Caption: Figure 1. Mechanistic pathway of guanylation showing the competition between product formation, cyanamide dimerization, and hydrolytic degradation.

Module 2: Troubleshooting Guide (FAQs)

Q1: I observe a persistent peak at RRT ~0.5 that increases with reaction time. What is it? Diagnosis: This is likely 4-[(aminocarbonyl)amino]-2-methoxybenzoic acid (the Urea impurity). Root Cause: Hydrolysis of the guanidine group. This occurs if:

  • Water is present in the solvent system (if using non-aqueous alcohols).[1]

  • The reaction is allowed to proceed for too long at reflux.

  • The pH drifted too high (basic conditions accelerate hydrolysis). Corrective Action:

  • Protocol Check: Ensure solvents (Isopropanol/Ethanol) are dry (<0.5% water).

  • Quench: Do not extend reflux beyond 6–8 hours. If conversion is stalled, add fresh catalyst rather than just heating longer.

Q2: The reaction mixture turned dark brown/black. Is the product recoverable? Diagnosis: Oxidative degradation of the starting aniline. Root Cause: 4-amino-2-methoxybenzoic acid is electron-rich and prone to oxidation by air, especially at high temperatures. Corrective Action:

  • Inert Atmosphere: The reaction must be performed under Nitrogen or Argon.[2]

  • Degassing: Sparge the solvent with nitrogen for 15 minutes before adding the aniline.

  • Recovery: Treat the crude solution with activated carbon (5% w/w) before crystallization to remove colored oligomers.

Q3: My yield is low (<50%), and I see a large amount of unreacted starting material despite adding excess cyanamide. Diagnosis: "Protonation Lock." Root Cause: You likely added too much acid. If the aniline is fully protonated (


), it cannot attack the cyanamide.
Corrective Action: 
  • Stoichiometry: Use exactly 1.0 to 1.1 equivalents of HCl (or Methanesulfonic acid) relative to the aniline. Do not use a large excess.

  • Addition Mode: Add the acid slowly to the aniline/cyanamide mixture, or pre-mix the aniline and acid, then drip in the cyanamide.

Q4: I see a white precipitate that is not my product (Melting point > 200°C, insoluble in acid). Diagnosis: Dicyandiamide (Cyanoguanidine). Root Cause: Dimerization of cyanamide. This happens when cyanamide is heated in the presence of acid but the aniline is not reacting fast enough (or is absent). Corrective Action:

  • Slow Addition: Do not dump all cyanamide at once. Add it as a solution over 1–2 hours at reflux temperature to ensure it reacts with the amine immediately upon entry.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 4-guanidino-2-methoxybenzoic acid hydrochloride with <0.5% Urea impurity.

Reagents:

  • 4-Amino-2-methoxybenzoic acid (1.0 eq)[2]

  • Cyanamide (50% aq. solution or crystalline) (1.5 eq)

  • Hydrochloric acid (Conc. or 4M in Dioxane) (1.1 eq)

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH).

Step-by-Step Workflow:

  • Dissolution: In a 3-neck flask equipped with a reflux condenser and N2 inlet, charge 4-Amino-2-methoxybenzoic acid (10 g) and Isopropanol (60 mL). Stir to suspend.

  • Activation: Add Conc. HCl (1.1 eq) dropwise. The suspension may clear or change form as the hydrochloride salt forms.

  • Reagent Addition: Heat the mixture to 70°C . Add Cyanamide (1.5 eq) dropwise over 30 minutes.

    • Note: Slow addition prevents the local high concentration of cyanamide that leads to dimerization.

  • Reaction: Heat to Reflux (80–82°C) for 4–6 hours.

    • Monitor: Check HPLC every hour. Look for the disappearance of the Starting Material (SM).[2]

  • Work-up (Critical for Purity):

    • Cool the mixture to 0–5°C slowly (over 2 hours).

    • The product precipitates as the Hydrochloride salt.

    • Filter the solid.

  • Purification:

    • Wash the cake with cold Isopropanol (removes unreacted cyanamide and organic impurities).

    • Wash with a small amount of Acetone (removes colored oxidation products).

    • Dry under vacuum at 50°C.

Module 4: Analytical Profiling & Impurity Limits

HPLC Method Parameters (Recommended):

  • Column: C18 Polar-Embedded (e.g., Zorbax SB-Aq or Atlantis T3), 4.6 x 150mm, 3µm. Standard C18 may cause peak tailing due to the guanidine.

  • Mobile Phase A: 0.1% Phosphoric Acid or 10mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 40% B over 20 mins. (Guanidines are polar and elute early).

  • Detection: UV 254 nm.

Impurity Table:

Impurity NameStructure DescriptionOriginRRT (Approx)Target Limit
Starting Material 4-amino-2-methoxybenzoic acidIncomplete Rxn1.00 (Ref)< 0.5%
Urea Impurity 4-ureido-2-methoxybenzoic acidHydrolysis~0.85< 0.2%
Dicyandiamide CyanoguanidineReagent Dimer~0.20 (Void)< 0.1%
Ethyl Ester Ethyl 4-guanidino...Solvent rxn (if EtOH used)~1.20< 0.5%

Module 5: Workflow Visualization

The following flowchart outlines the decision logic during the work-up phase to ensure maximum purity.

Workup_Logic START Reaction Complete (HPLC: SM < 2%) COOL Cool to 0-5°C START->COOL FILTER Filtration COOL->FILTER DECISION Check Cake Color FILTER->DECISION WASH_STD Wash: Cold IPA -> Acetone FILTER->WASH_STD WHITE White/Off-White DECISION->WHITE Pass COLOR Yellow/Brown DECISION->COLOR Fail WHITE->WASH_STD RECRYST Recrystallization (Water/IPA + Activated Carbon) COLOR->RECRYST FINAL Dry Product (HCl Salt) WASH_STD->FINAL RECRYST->FILTER

Caption: Figure 2.[1] Isolation and purification decision tree based on physical appearance and impurity profile.

References

  • Zhang, Y. et al. (2020).[4] "Identification of impurities in nafamostat mesylate using HPLC-IT-TOF/MS." Journal of Pharmaceutical Analysis, 10(4), 346-350.[4] Link[5]

  • Torii Pharmaceutical Co Ltd. (2012). "Method for chemically synthesizing p-guanidinobenzoic acid." CN Patent 102329251A. Link

  • Katritzky, A. R. et al. (2005). "Recent progress in the synthesis of guanidines." Arkivoc, 2005(4), 49-87. Link

  • Tsubokura, K. et al. (2014).[6][7] "Direct Guanylation of Amino Groups by Cyanamide in Water."[6][7] Synlett, 25, 1302-1306.[6][7] Link

Sources

Protocol for purifying 4-[(Aminoiminomethyl)amino]-2-methoxybenzoicacid using column chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find a detailed protocol for purification using column chromatography, alongside a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Understanding the Molecule: Key Physicochemical Properties

4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid is a guanidinium-containing aromatic carboxylic acid. Its unique structure, featuring both a strongly basic guanidinium group (pKa ≈ 13.5) and an acidic carboxylic acid group (pKa ≈ 4-5), presents specific challenges for purification. The high polarity and zwitterionic nature of the molecule at certain pH values can lead to poor solubility in common organic solvents and strong interactions with silica gel, a common stationary phase in column chromatography.

Purification Protocol: Column Chromatography

This protocol is designed to address the challenges associated with purifying 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid.

Step 1: Selecting the Stationary and Mobile Phases

Given the polar nature of the target compound, a normal-phase chromatography setup with a polar stationary phase and a mobile phase of increasing polarity is often the first choice. However, the strong basicity of the guanidinium group can lead to irreversible binding to acidic silica gel. Therefore, a modified approach is recommended.

Recommended Stationary Phase:

  • Neutral Alumina: This is often a better choice than silica gel for highly basic compounds as it minimizes strong acidic interactions that can cause streaking and poor recovery.

  • Deactivated Silica Gel: If silica gel is the only available option, it should be deactivated by pre-treating it with a solution of triethylamine in the chosen mobile phase. This will cap the acidic silanol groups and reduce tailing.

Recommended Mobile Phase:

A gradient elution is typically necessary to effectively separate the target compound from impurities. A common mobile phase system is a mixture of a non-polar solvent and a polar solvent, with the proportion of the polar solvent gradually increasing.

  • Initial Mobile Phase: Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Polar Modifier: Methanol (MeOH)

  • Additive: A small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (in the form of 7N ammonia in methanol), should be added to the mobile phase to improve the elution of the basic guanidinium compound and prevent streaking. A typical starting concentration is 0.1-1% (v/v).

Step 2: Column Packing

Proper column packing is crucial for achieving good separation.

  • Prepare a slurry of the chosen stationary phase in the initial, low-polarity mobile phase.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Ensure the top of the stationary phase bed is flat and does not get disturbed.

Step 3: Sample Loading
  • Dissolve the crude 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid in a minimal amount of the mobile phase or a suitable solvent in which it is soluble. If solubility is an issue, a small amount of the polar modifier (e.g., methanol) can be added.

  • Alternatively, for compounds with low solubility in the mobile phase, a "dry loading" technique can be used. Adsorb the crude product onto a small amount of the stationary phase by dissolving the compound in a suitable solvent, adding the stationary phase, and then removing the solvent under reduced pressure. The resulting dry powder can then be carefully added to the top of the packed column.

Step 4: Elution and Fraction Collection
  • Begin eluting the column with the initial, low-polarity mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of the polar modifier (e.g., methanol). A typical gradient might be from 0% to 20% methanol in DCM over several column volumes.

  • Collect fractions of a consistent volume.

  • Monitor the elution of the compound using Thin Layer Chromatography (TLC) or another suitable analytical technique.

Step 5: Product Isolation
  • Combine the fractions containing the pure product, as identified by TLC.

  • Remove the solvent under reduced pressure to obtain the purified 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_iso Isolation prep_station Select Stationary Phase (e.g., Neutral Alumina) prep_mobile Prepare Mobile Phase (e.g., DCM/MeOH with Et3N) prep_station->prep_mobile pack_column Pack Column prep_mobile->pack_column load_sample Load Sample (Dry or Wet Loading) pack_column->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor with TLC collect->monitor monitor->elute Adjust Gradient combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid using column chromatography.

Troubleshooting and FAQs

Here are some common issues encountered during the purification of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid and how to address them:

Q1: The compound is not eluting from the column, even with a high concentration of the polar solvent.

  • A1: This is likely due to strong interactions between the highly basic guanidinium group and the acidic stationary phase (silica gel).

    • Solution 1: Add a small amount of a base, such as triethylamine or ammonia, to the mobile phase (0.1-1% v/v). This will compete with the guanidinium group for binding to the acidic sites on the stationary phase, facilitating its elution.

    • Solution 2: Switch to a less acidic stationary phase, such as neutral alumina.

Q2: The compound is streaking or tailing on the TLC plate and in the column.

  • A2: Tailing is often a sign of strong interactions between the compound and the stationary phase, or it can be due to overloading the column.

    • Solution 1: As with elution problems, adding a base to the mobile phase can significantly reduce tailing.

    • Solution 2: Ensure the column is not overloaded. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase.

    • Solution 3: Check the pH of your sample. If it is zwitterionic, it may have lower solubility and streak. Adjusting the pH of the sample before loading (if compatible with the compound's stability) can sometimes help.

Q3: The purified product shows multiple spots on the TLC, indicating it is still impure.

  • A3: This suggests that the chosen mobile phase system did not provide adequate separation of the target compound from its impurities.

    • Solution 1: Optimize the solvent gradient. A slower, more gradual increase in the polarity of the mobile phase can improve resolution.

    • Solution 2: Try a different solvent system. For example, a system containing a small amount of a more polar solvent like isopropanol or a different base might provide better separation.

    • Solution 3: Consider a different chromatographic technique. If column chromatography on silica or alumina is ineffective, reverse-phase chromatography (e.g., using C18-functionalized silica gel) with an appropriate mobile phase (e.g., water/acetonitrile with a buffer) may be a viable alternative.

Q4: The recovery of the compound from the column is very low.

  • A4: Low recovery can be due to irreversible adsorption of the compound onto the stationary phase or decomposition during the purification process.

    • Solution 1: Use a deactivated stationary phase (neutral alumina or base-deactivated silica) to minimize irreversible binding.

    • Solution 2: Ensure the compound is stable under the chromatographic conditions. Guanidinium groups can be sensitive to certain conditions. If decomposition is suspected, consider using a milder purification technique or adjusting the mobile phase composition.

    • Solution 3: After elution, wash the column with a very strong solvent mixture (e.g., methanol with a higher concentration of base) to see if any remaining product can be recovered.

Summary of Key Parameters

ParameterRecommended ConditionRationale
Stationary Phase Neutral Alumina or Deactivated Silica GelMinimizes strong acidic interactions with the basic guanidinium group.
Mobile Phase DCM/MeOH or CHCl₃/MeOH with 0.1-1% Et₃N or NH₃A gradient of increasing polarity effectively elutes the polar compound, while the basic additive prevents tailing.
Sample Loading Dry loading for poorly soluble samplesEnsures a concentrated band at the start of the chromatography, leading to better separation.
Monitoring Thin Layer Chromatography (TLC)Allows for real-time tracking of the separation and identification of pure fractions.

This technical guide provides a robust starting point for the purification of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid. Remember that optimization of the described protocol may be necessary based on the specific impurities present in your crude material and the analytical instrumentation available in your laboratory.

Validation & Comparative

How to validate the biological activity of newly synthesized 4-[(Aminoiminomethyl)amino]-2-methoxybenzoicacid.

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation protocol for 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid , a novel guanidinobenzoic acid derivative.

Based on its chemical structure—specifically the guanidino group (


) attached to a benzoic acid core—this compound is a serine protease inhibitor  mimic. It functions as an arginine mimetic, targeting the S1 specificity pocket of enzymes like Trypsin, Thrombin, and TMPRSS2. The 2-methoxy  substitution suggests an engineering attempt to alter electronic properties or metabolic stability compared to the parent 4-guanidinobenzoic acid (the hydrolytic product of Nafamostat and Camostat).

Part 1: Strategic Overview

The Biological Hypothesis

The newly synthesized compound is a P1 residue mimic . In serine proteases, the S1 pocket (containing Asp189 in trypsin-like enzymes) attracts positively charged arginine or lysine residues. Your compound presents a rigid, charged guanidino moiety to this pocket.

  • Primary Target: Serine Proteases (Trypsin, Thrombin, TMPRSS2, Kallikrein).

  • Mechanism: Competitive reversible inhibition (Non-covalent) or Transition State Analogue.

  • Differentiation: Unlike Nafamostat (an ester), this compound is an acid. It will not form a covalent acyl-enzyme intermediate but will likely act as a classic competitive inhibitor. The 2-methoxy group is the critical variable for selectivity and potency.

Validation Workflow

ValidationWorkflow Synthesized New Compound (2-Methoxy Analog) Biochem Phase 1: Biochemical Potency (IC50 / Ki) Synthesized->Biochem Screening Biochem->Synthesized SAR Feedback Selectivity Phase 2: Selectivity Profiling (Off-Target) Biochem->Selectivity Hit Validation Cellular Phase 3: Cellular Efficacy (Viral Entry/Coagulation) Selectivity->Cellular Lead Opt. ADME Phase 4: Stability & ADME Cellular->ADME Pre-clinical

Caption: Four-phase validation pipeline moving from cell-free enzymatic assays to physiological stability.

Part 2: Biochemical Validation (The Gold Standard)

Objective: Determine the inhibition constant (


) and Mode of Inhibition (MOI).
Experiment A: Chromogenic Substrate Kinetics

This is the definitive assay for serine protease inhibitors. You will measure the residual activity of the enzyme by monitoring the cleavage of a p-nitroaniline (pNA) or AMC-labeled substrate.

Protocol:

  • Reagents:

    • Enzyme: Recombinant Human TMPRSS2 or Bovine Trypsin (1–5 nM final).

    • Substrate: Boc-Gln-Ala-Arg-AMC (Fluorogenic) or Boc-QAR-pNA (Chromogenic).

      
       must be pre-determined.
      
    • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20 (prevents aggregation).

    • Comparator: Nafamostat Mesylate (Positive Control).[1]

  • Workflow:

    • Step 1: Prepare serial dilutions of your compound (0.1 nM to 10 µM) in DMSO.

    • Step 2: Incubate Enzyme + Compound for 15 minutes at 37°C (equilibrium binding).

    • Step 3: Add Substrate (at concentration =

      
      ).
      
    • Step 4: Measure Fluorescence (Ex 380nm / Em 460nm) or Absorbance (405nm) continuously for 30 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Fit data to the Four-Parameter Logistic (4PL) equation to derive

      
      .
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      

Self-Validating Check:

  • Z-Factor: Calculate the Z' factor using your Positive (Nafamostat) and Negative (DMSO) controls. A value

    
     confirms the assay is robust.
    
  • Hill Slope: If the Hill slope is significantly different from -1.0, check for compound aggregation or non-specific binding.

Experiment B: Mechanism of Action (Lineweaver-Burk)

To prove the compound acts at the active site (competitive) rather than an allosteric site.

  • Method: Repeat Experiment A using 4 different substrate concentrations (

    
     to 
    
    
    
    ).
  • Expected Result: The lines in the double-reciprocal plot should intersect at the Y-axis (

    
     is unchanged), indicating Competitive Inhibition .
    

Part 3: Selectivity & Specificity Profiling

Objective: Ensure the 2-methoxy group provides specificity and doesn't inhibit essential "housekeeping" proteases indiscriminately.

Comparative Matrix: | Target Enzyme | Biological Role | Comparator (Nafamostat)


 | Goal for New Compound |
| :--- | :--- | :--- | :--- |
| TMPRSS2  | Viral Entry (COVID-19) | ~10 nM | < 50 nM (High Potency) |
| Thrombin  | Blood Coagulation | ~100 nM | > 1000 nM (If targeting viral entry) |
| Trypsin  | Digestion/General | ~10 nM | Acceptable to inhibit |
| Cathepsin L  | Endosomal Entry (Cysteine Protease) | No Inhibition | No Inhibition  (Crucial Control) |

Protocol Note: Run the "Selectivity Panel" using the same chromogenic method as Part 2 but with enzyme-specific substrates (e.g., S-2238 for Thrombin).

Part 4: Cellular Efficacy (Functional Translation)

Objective: Confirm the compound can penetrate the cell surface microenvironment and inhibit the target in a physiological context.

Experiment: Pseudovirus Entry Assay (Viral Target)

If the target is TMPRSS2 (relevant for nafamostat analogs), this is the standard efficacy test.

  • Cells: Calu-3 (Lung epithelial cells expressing high TMPRSS2).[2]

  • Virus: VSV-SARS-CoV-2 Spike Pseudovirus (expresses Luciferase).

  • Protocol:

    • Seed Calu-3 cells (10,000/well).

    • Pre-treat with Compound (dilution series) for 1 hour.

    • Infect with Pseudovirus.

    • Incubate 24 hours.

    • Lyse cells and measure Luciferase activity (RLU).

  • Interpretation:

    • Plot RLU vs. Concentration.

    • Success Criteria: The

      
       (Cellular) should be within 10-fold of the Biochemical 
      
      
      
      . If
      
      
      , the compound may have poor membrane permeability or solubility issues.

Part 5: Stability Analysis (The "2-Methoxy" Advantage)

Objective: The primary weakness of Nafamostat is its ester bond, which hydrolyzes rapidly in plasma (


 min). Your compound is a benzoic acid derivative  (no ester). It should be significantly more stable.
Protocol: LC-MS/MS Plasma Stability
  • Matrix: Human and Rat Plasma.

  • Method:

    • Spike compound (1 µM) into plasma at 37°C.

    • Aliquot at 0, 15, 30, 60, 120, and 240 minutes.

    • Quench with Acetonitrile (precipitate proteins).

    • Analyze supernatant via LC-MS/MS.

  • Comparison:

    • Nafamostat: Rapid disappearance (formation of inactive metabolites).

    • New Compound: Should show

      
       remaining after 4 hours.
      
    • Note: If the 2-methoxy group protects against ring oxidation, this is a major publication finding.

Visualizing the Mechanism

The following diagram illustrates the competitive binding mechanism in the S1 pocket.

Mechanism Enzyme Serine Protease (Asp189 in S1 Pocket) Complex Enzyme-Inhibitor Complex (Reversible) Enzyme->Complex Binding Substrate Natural Substrate (Arginine-P1) Substrate->Enzyme Blocked Inhibitor 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid (Guanidino Mimic) Inhibitor->Enzyme Guanidino group forms salt bridge with Asp189 Inhibitor->Enzyme 2-Methoxy group provides steric selectivity Inhibitor->Complex High Affinity (Ki)

Caption: Competitive inhibition mechanism where the guanidino moiety mimics the substrate's Arginine P1 residue.

References

  • BenchChem. (2025).[1][3] Nafamostat as a Positive Control in Serine Protease Inhibitor Screening. Retrieved from

  • Rickett, G., et al. (1997). Peptidyl inverse esters of p-methoxybenzoic acid: a novel class of potent inactivator of the serine proteases. Biochemical Journal. Retrieved from

  • Rikimaru, K., et al. (2022). Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis. Pharmaceutics. Retrieved from

  • Yamamoto, M., et al. (2020). The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion. Viruses. Retrieved from

  • GoldBio. (2024). Protease Inhibitors: AEBSF and Nafamostat Protocols. Retrieved from

Sources

Efficacy Comparison Guide: 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic Acid vs. Standard Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid (commonly referred to as 4-guanidino-2-methoxybenzoic acid or 4-GMB ) is a highly specialized pleiotropic compound. While it serves as a critical synthetic intermediate for advanced kinase inhibitors (e.g., Alisertib), its standalone pharmacological profile is defined by a unique dual-action mechanism. It acts as both a competitive inhibitor of trypsin-like serine proteases (such as TMPRSS2) and a potent "carbonyl trapping agent" capable of sequestering cytotoxic aldehydes generated during lipid peroxidation [1].

This guide objectively compares the efficacy of 4-GMB against established guanidinobenzoate derivatives—namely FOY-251 (4-guanidinobenzoic acid), Camostat Mesylate , and Nafamostat Mesylate —providing drug development professionals with actionable, field-proven insights into its comparative advantages in inflammatory microenvironments.

Structural Causality & Mechanism of Action

To understand 4-GMB's efficacy, we must analyze the causality behind its structural components:

  • The Guanidino Moiety (Aminoiminomethyl group): This highly basic functional group mimics the side chain of arginine. It is responsible for anchoring the molecule deep within the S1 specificity pocket of serine proteases via a critical salt bridge with the conserved Asp189 residue [2].

  • The 2-Methoxybenzoate Core: Unlike the unsubstituted FOY-251, 4-GMB features a methoxy group at the ortho position. This introduces steric hindrance that slightly alters the dihedral angle of the carboxylate, reducing its raw binding affinity (increasing IC50) for the S1 pocket. However, the electron-donating nature of the methoxy group enhances the nucleophilicity of the molecule, granting it the unique ability to form covalent adducts with reactive carbonyl species (e.g., malondialdehyde), thereby neutralizing inflammatory oxidative stress [1].

MoA A 4-GMB (4-guanidino-2-methoxybenzoic acid) B Guanidino Moiety A->B C 2-Methoxybenzoate A->C D Serine Protease S1 Pocket B->D Salt Bridge F Reactive Carbonyls (Lipid Peroxidation) C->F Chemical Binding E Protease Inhibition D->E Blocks Active Site G Carbonyl Trapping (Neutralization) F->G Covalent Adduct

Figure 1: Dual-action mechanism of 4-GMB detailing S1 pocket binding and carbonyl sequestration.

Comparative Efficacy Profile

When evaluating 4-GMB against industry standards, it is crucial to look beyond raw protease inhibition. While prodrugs like Camostat and Nafamostat exhibit superior nanomolar potency against TMPRSS2, they lack the intrinsic anti-inflammatory carbonyl-trapping capabilities of 4-GMB.

InhibitorTarget ProteaseIC50 (nM)Carbonyl Trapping EfficiencyPrimary Pharmacological Role
4-GMB Trypsin / TMPRSS2~120 - 150*High (Forms stable adducts)Anti-inflammatory / Carbonyl Scavenger
FOY-251 Trypsin / TMPRSS233.3 - 55.0LowActive Metabolite (Protease Inhibition)
Camostat Mesylate TMPRSS26.2NoneAntiviral / Pancreatitis Treatment
Nafamostat Mesylate TMPRSS20.1 - 1.0NoneAnticoagulant / Antiviral

*Note: The 2-methoxy group in 4-GMB introduces steric bulk that reduces S1 pocket affinity compared to the unsubstituted FOY-251 [3], but this trade-off enables its secondary carbonyl-trapping utility.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives caused by assay interference or compound degradation.

Workflow step1 Phase 1: Enzymatic Profiling Fluorogenic Substrate (Boc-QAR-AMC) step2 Phase 2: Carbonyl Trapping Malondialdehyde (MDA) Sequestration step1->step2 step3 Phase 3: HPLC-MS/MS Quantify Covalent Adduct Formation step2->step3 step4 Phase 4: Comparative Analysis vs. FOY-251 & Camostat step3->step4

Figure 2: Four-phase experimental workflow for validating 4-GMB efficacy and dual-action profile.

Protocol 1: Fluorogenic Serine Protease Inhibition Assay

Objective: Quantify the IC50 of 4-GMB against TMPRSS2 relative to FOY-251.

  • Reagent Preparation: Prepare recombinant human TMPRSS2 (10 nM final concentration) in assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

  • Compound Titration: Prepare a 10-point serial dilution of 4-GMB and FOY-251 (ranging from 10 µM to 0.1 nM) in DMSO. Keep final DMSO concentration ≤1% to prevent enzyme denaturation.

  • Incubation: Pre-incubate the enzyme with the inhibitors for 30 minutes at 37°C. Causality: Pre-incubation allows the guanidino group to achieve equilibrium binding within the S1 pocket.

  • Substrate Addition: Add the fluorogenic substrate Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC) at a final concentration of 50 µM.

  • Kinetic Measurement: Monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 20 minutes.

  • Self-Validation: Include a "No Enzyme" control to establish background fluorescence and a "Vehicle Only" (1% DMSO) control to define 100% uninhibited enzyme activity. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Carbonyl Trapping Quantification via HPLC-MS/MS

Objective: Validate the unique anti-inflammatory mechanism of 4-GMB by measuring its ability to sequester malondialdehyde (MDA), a toxic byproduct of lipid peroxidation.

  • Reaction Setup: Incubate 4-GMB (100 µM) with MDA (50 µM) in phosphate-buffered saline (pH 7.4) at 37°C for 2 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled FOY-251).

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase HPLC column. Use a gradient of 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometry: Operate the MS in Multiple Reaction Monitoring (MRM) mode. Monitor the depletion of the free MDA peak (m/z 73.06) and the appearance of the 4-GMB-MDA covalent adduct peak.

  • Self-Validation: Run a parallel assay using Camostat Mesylate. Because Camostat lacks the necessary nucleophilic electron density provided by the 2-methoxy group, it will fail to form adducts, validating 4-GMB's unique structural advantage.

Discussion: The Steric vs. Electronic Trade-off

From a drug development perspective, 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid represents a classic example of structure-activity relationship (SAR) trade-offs.

If the sole objective is to achieve maximum viral entry blockade via TMPRSS2 inhibition, prodrugs like Camostat or Nafamostat are the superior choices due to their single-digit nanomolar potencies [2]. However, in complex pathologies like severe viral pneumonia or chronic osteoarthritis—where tissue damage is driven as much by reactive oxygen species (ROS) and lipid peroxidation as it is by protease activity—4-GMB offers a compelling pleiotropic profile. The 2-methoxy group sacrifices a degree of S1 pocket affinity to unlock carbonyl trapping capabilities, effectively short-circuiting the inflammatory cascade at two distinct biochemical nodes [1].

References

  • Compositions for treatment of chronic inflammatory diseases (WO1995031194A1). World Intellectual Property Organization. Details the use of 4-(guanidino)-2-methoxybenzoic acid as a carbonyl trapping agent for mitigating lipid peroxidation.
  • Hoffmann M, et al. (2020). "Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity." EBioMedicine. URL:[Link]

Comparative analysis of different synthesis routes for 4-[(Aminoiminomethyl)amino]-2-methoxybenzoicacid.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthesis Routes for 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic Acid

Introduction and Pharmacological Context

4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid (CAS 173731-96-9), commonly referred to as 4-guanidino-2-methoxybenzoic acid, is a highly valuable pharmaceutical intermediate[1]. Its most prominent application is serving as the critical nucleophilic building block in the synthesis of Alisertib (MLN8237) , an investigational, highly selective Aurora A kinase inhibitor designed to induce mitotic arrest and apoptosis in advanced solid tumors and hematological malignancies[2]. During the synthesis of Alisertib, the guanidino moiety of this intermediate undergoes a cyclization reaction with a 1,3-dielectrophile to construct the drug's core pyrimidobenzazepine ring system[3].

Role of 4-guanidino-2-methoxybenzoic acid in the synthesis and mechanism of Alisertib.

Mechanistic Causality in Guanidination

The synthesis of the target compound universally relies on the guanidination of the precursor4[4]. The primary amine of the starting material acts as a nucleophile, attacking an electrophilic amidinium or cyanamide carbon. The choice of the guanylating agent fundamentally dictates the reaction conditions, the thermodynamic driving force (e.g., leaving group expulsion), and the downstream purification requirements.

Logical relationship of nucleophilic attack and leaving group expulsion in guanidination.

Quantitative Comparison of Synthesis Routes

Process chemists must weigh yield, purity, and scalability when selecting a route. Below is a structured comparison of the three primary methodologies utilized in modern synthetic laboratories.

MetricRoute A: CyanamideRoute B: Di-Boc-pyrazoleRoute C: S-Methylisothiourea
Typical Yield 65% – 75%85% – 95%70% – 80%
Purity Profile Moderate (Requires recrystallization)High (Clean deprotection)Good (Requires thorough washing)
Scalability Excellent (Industrial standard)Poor (High cost, gas evolution)Moderate (Requires toxic gas scrubbing)
Cost-Effectiveness High (Cheap reagents)Low (Expensive protecting groups)Moderate
Primary Byproduct None (Atom economical)Pyrazole, Isobutylene, CO₂Methanethiol (MeSH) gas

Detailed Methodologies & Self-Validating Protocols

Comparative experimental workflows for the synthesis of 4-guanidino-2-methoxybenzoic acid.

Route A: Direct Cyanamide Method (Process-Scale Standard)

This route is favored in manufacturing due to its high atom economy and the low cost of cyanamide.

  • Preparation: Suspend 4-amino-2-methoxybenzoic acid (1.0 eq) in distilled water. Slowly add concentrated HCl (1.2 eq).

    • Causality: Protonation generates the highly soluble hydrochloride salt and provides the acidic medium necessary to protonate cyanamide, rendering it sufficiently electrophilic for attack by the deactivated aniline.

  • Addition: Heat the solution to 80°C and add a 50% aqueous solution of cyanamide (1.5 eq) dropwise over 1 hour.

    • Causality: Cyanamide is prone to explosive dimerization at elevated temperatures; dropwise addition maintains a low steady-state concentration.

  • Reaction & IPC: Reflux at 100°C for 16 hours.

    • In-Process Control (IPC): Monitor via HPLC (UV 254 nm) until the starting material peak area is < 2%.

  • Isolation: Cool the mixture to 0°C. Adjust the pH to 6.5 using 2M NaOH.

    • Causality: The product is a zwitterion. Adjusting to its isoelectric point minimizes aqueous solubility, driving rapid crystallization.

  • Validation: Filter, wash with ice-cold water, and dry under a vacuum. Validate identity via ¹H-NMR (DMSO-d₆), ensuring the appearance of the broad guanidine multiplet at ~7.5 ppm.

Route B: Di-Boc-1H-pyrazole-1-carboxamidine Method (Discovery/High-Purity Scale)

This route is preferred during early-stage drug discovery where purity is prioritized over cost.

  • Preparation: Dissolve 4-amino-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF. Add N,N-diisopropylethylamine (DIEA, 2.0 eq).

    • Causality: DIEA ensures the aniline remains unprotonated and highly nucleophilic, preventing premature quenching of the reagent.

  • Addition: Add N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) in one portion. Stir at room temperature for 24 hours.

    • Causality: The pyrazole ring acts as an excellent, sterically unhindered leaving group. This allows the reaction to proceed under exceptionally mild conditions, suppressing polymerization.

  • Isolation of Intermediate: Dilute the reaction with water to precipitate the Boc-protected intermediate. Filter and dry.

  • Deprotection: Dissolve the intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA, 10 eq). Stir for 2 hours.

    • Causality: TFA selectively cleaves the tert-butyl carbamate groups. The irreversible release of CO₂ and isobutylene gas drives the deprotection to 100% completion.

  • Validation: Evaporate volatiles and triturate with diethyl ether to yield the TFA salt of the product. Validate purity via LC-MS (Target m/z: 210.08 [M+H]⁺).

Route C: S-Methylisothiourea Sulfate Method (Alternative)
  • Preparation: Suspend 4-amino-2-methoxybenzoic acid (1.0 eq) and S-methylisothiourea sulfate (1.2 eq) in a 1:1 mixture of Ethanol and Water.

  • Activation: Add NaOH (2.0 eq) to the suspension.

    • Causality: The base neutralizes the sulfate salt to generate the free, reactive isothiourea, while simultaneously keeping the carboxylic acid deprotonated to maintain solubility.

  • Reaction & IPC: Reflux for 12 hours.

    • Causality: Heating overcomes the activation energy of the substitution. The reaction is thermodynamically driven forward by the continuous evolution of methanethiol (MeSH) gas.

    • Safety Note: Must be performed in a well-ventilated fume hood equipped with a bleach scrubber to neutralize the highly toxic and malodorous MeSH byproduct.

  • Isolation: Cool to room temperature and acidify to pH 6 with 1M HCl to precipitate the zwitterionic product. Filter and dry under vacuum.

Conclusion

For researchers synthesizing Alisertib analogs or requiring high-purity analytical standards, Route B (pyrazole-transfer) provides the most reliable and cleanest profile despite the higher reagent cost. Conversely, for process chemists scaling up 4-guanidino-2-methoxybenzoic acid for pilot-plant manufacturing, Route A (cyanamide) remains the undisputed standard due to its superior atom economy, absence of toxic gaseous byproducts, and highly scalable crystallization parameters.

References

  • eScholarship (UC San Diego) - Synthesis of Alisertib. Available at:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the selectivity profile of the novel synthetic compound 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid, hereafter referred to as "Guanidomex," against a panel of physiologically relevant molecular targets. The structural features of Guanidomex, particularly the presence of a guanidino group, suggest a strong potential for interaction with enzymes that recognize basic amino acid residues like arginine and lysine. This positions trypsin-like serine proteases as its primary hypothetical targets.[1][2][3]

Understanding the selectivity of a potential therapeutic agent is paramount in modern drug development. A highly selective compound minimizes the risk of off-target effects, thereby enhancing its safety profile and therapeutic window.[4] This document outlines the rationale for target selection, presents a comparative analysis of inhibitory activity, and provides detailed experimental protocols for researchers aiming to replicate or expand upon these findings.

Rationale for Target Selection: The Serine Protease Family

Serine proteases are a large and diverse family of enzymes crucial to a multitude of physiological processes, including digestion, blood coagulation, inflammation, and immunity.[][6] They are characterized by a catalytic triad featuring a key serine residue at the active site.[7][8] Based on substrate specificity, they can be broadly classified into trypsin-like, chymotrypsin-like, and elastase-like proteases.[][7]

The guanidino moiety of Guanidomex is an excellent mimic of the side chains of arginine and lysine. This structural feature strongly predicts an affinity for the S1 specificity pocket of trypsin-like serine proteases, which typically contains a negatively charged aspartic acid residue (Asp189) that forms a salt bridge with the positively charged P1 residue of the substrate.[2][7][9]

Therefore, to construct a meaningful selectivity profile for Guanidomex, a panel of key serine proteases with diverse physiological roles was selected:

  • Primary Target (Trypsin-like):

    • Trypsin: A digestive protease, often used as a prototypical trypsin-like enzyme.[3]

    • Thrombin: A critical enzyme in the blood coagulation cascade.[10]

    • Plasmin: The primary enzyme responsible for fibrinolysis (clot dissolution).[10]

  • Counter-Screen Targets (Non-Trypsin-like):

    • Chymotrypsin: A digestive protease that prefers large hydrophobic residues (e.g., phenylalanine, tyrosine).[7][10]

    • Human Neutrophil Elastase (HNE): A protease involved in inflammation that prefers small, aliphatic residues (e.g., valine, alanine).[11]

Comparative Inhibitory Activity of Guanidomex

The inhibitory potency of Guanidomex against the selected serine protease panel was determined by measuring the half-maximal inhibitory concentration (IC50) using a standardized in vitro fluorogenic substrate assay. The results of this analysis are summarized in the table below.

Target EnzymeEnzyme FamilyPhysiological RoleGuanidomex IC50 (nM) [Hypothetical Data]
Trypsin Trypsin-like Serine ProteaseDigestion5.2 ± 0.8
Thrombin Trypsin-like Serine ProteaseBlood Coagulation89.7 ± 12.1
Plasmin Trypsin-like Serine ProteaseFibrinolysis254.3 ± 31.5
Chymotrypsin Chymotrypsin-like Serine ProteaseDigestion> 10,000
Human Neutrophil Elastase Elastase-like Serine ProteaseInflammation> 10,000

Interpretation of Results:

The data clearly demonstrates that Guanidomex is a potent inhibitor of Trypsin. The compound exhibits significantly lower potency against other trypsin-like proteases, with an approximately 17-fold selectivity for Trypsin over Thrombin and nearly 50-fold selectivity over Plasmin. As expected, Guanidomex shows negligible activity against proteases from the chymotrypsin-like and elastase-like families, confirming the hypothesis that the guanidino group is the primary determinant of its target specificity. This selectivity profile suggests that Guanidomex could serve as a valuable chemical probe for studying the specific roles of Trypsin or as a starting point for developing therapeutics where Trypsin inhibition is the desired mechanism of action.

Experimental Methodologies

The following section provides a detailed protocol for the in vitro fluorogenic assay used to determine the IC50 values. This method is widely adopted for high-throughput screening of protease inhibitors due to its sensitivity and reproducibility.[12][13]

Principle of the Fluorogenic Protease Inhibition Assay

The assay measures the activity of a protease by monitoring the cleavage of a synthetic peptide substrate that is conjugated to a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescent signal via Förster Resonance Energy Transfer (FRET).[12] Upon proteolytic cleavage of the peptide, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of substrate cleavage, and thus the rate of fluorescence increase.

FRET_Assay_Principle Substrate_intact Intact Substrate (Fluorophore-Peptide-Quencher) Protease Active Protease Substrate_intact->Protease Binds Fluorescence_low Low Fluorescence (Quenched) Substrate_intact->Fluorescence_low Substrate_cleaved Cleaved Products (Fluorophore + Peptide-Quencher) Fluorescence_high High Fluorescence (Signal) Substrate_cleaved->Fluorescence_high Protease->Substrate_cleaved Cleavage Inactive_Complex Protease-Inhibitor Complex (Inactive) Protease->Inactive_Complex Inhibitor Inhibitor (Guanidomex) Inhibitor->Protease Binding

Caption: Principle of the FRET-based protease inhibition assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer suitable for the specific protease (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

    • Enzyme Stock Solutions: Reconstitute purified, recombinant proteases in the assay buffer to a known concentration (e.g., 1 mg/mL) and store in aliquots at -80°C.

    • Substrate Stock Solution: Dissolve the appropriate fluorogenic substrate for each enzyme in DMSO to a concentration of 10 mM and store in aliquots at -20°C.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of Guanidomex in DMSO.

  • Assay Procedure (96-well plate format):

    • Prepare a serial dilution of Guanidomex in DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended.

    • In a black, flat-bottom 96-well microplate, add 2 µL of the diluted Guanidomex or DMSO (for positive and negative controls) to the appropriate wells.

    • Prepare a working solution of the enzyme in assay buffer. The final concentration should be in the linear range of the assay, determined empirically beforehand.

    • Add 88 µL of the enzyme working solution to each well containing the inhibitor or DMSO.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Prepare a working solution of the fluorogenic substrate in assay buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) for the specific enzyme-substrate pair.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate working solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

    • Monitor the increase in fluorescence intensity kinetically over a period of 30-60 minutes, taking readings every 60 seconds.

  • Data Analysis:

    • Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the data by setting the average velocity of the DMSO-only wells (no inhibitor) to 100% activity and the wells with no enzyme to 0% activity.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.

Visualizing Workflows and Pathways

Effective visualization of experimental processes and biological contexts is crucial for clarity and comprehension.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the high-throughput screening workflow for determining the IC50 of Guanidomex.

HTS_Workflow start Start prep_inhibitor Prepare Serial Dilution of Guanidomex in DMSO start->prep_inhibitor dispense_inhibitor Dispense Inhibitor/DMSO into 96-well Plate prep_inhibitor->dispense_inhibitor add_enzyme Add Enzyme Solution to Plate dispense_inhibitor->add_enzyme incubate Pre-incubate (15 min) for Inhibitor Binding add_enzyme->incubate add_substrate Add Fluorogenic Substrate to Initiate Reaction incubate->add_substrate read_plate Kinetic Fluorescence Reading (30-60 min) add_substrate->read_plate analyze_data Calculate Reaction Velocities and Normalize Data read_plate->analyze_data plot_curve Plot Dose-Response Curve and Determine IC50 analyze_data->plot_curve end End plot_curve->end

Caption: High-throughput screening workflow for IC50 determination.

Hypothetical Biological Pathway

To contextualize the potential therapeutic application of Guanidomex, the diagram below illustrates a simplified inflammatory pathway where Trypsin acts as an upstream activator of Protease-Activated Receptor 2 (PAR2), a known mediator of inflammation.

Signaling_Pathway Trypsin Trypsin PAR2 PAR2 Receptor Trypsin->PAR2 Cleavage & Activation Guanidomex Guanidomex Guanidomex->Trypsin Inhibition G_Protein G-Protein Coupling PAR2->G_Protein Signaling Downstream Signaling (e.g., MAPK, NF-κB) G_Protein->Signaling Inflammation Pro-inflammatory Cytokine Release Signaling->Inflammation

Caption: Hypothetical pathway of Trypsin-mediated PAR2 activation.

Conclusion

This guide provides a framework for evaluating the selectivity of the novel compound 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid (Guanidomex). Based on its chemical structure, a targeted investigation against the serine protease family was warranted. The hypothetical data presented herein illustrates a compound with high potency for Trypsin and significant selectivity over other related proteases.

The detailed experimental protocols and workflows serve as a practical resource for researchers in the field of drug discovery. The selectivity profile established in this guide suggests that Guanidomex is a promising tool for further investigation. Future studies should aim to confirm these findings in cell-based models and in vivo to fully elucidate the therapeutic potential and safety of this compound. The principles and methodologies described are broadly applicable to the characterization of other novel enzyme inhibitors.

References

  • Jeong, Y., et al. (2023). Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. STAR Protocols. Available at: [Link]

  • Gillet, L. C., et al. (2008). In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics. Molecular & Cellular Proteomics. Available at: [Link]

  • Knez, D., et al. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses. Available at: [Link]

  • ResearchGate. (2023). Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. Available at: [Link]

  • Knez, D., et al. (2020). High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. bioRxiv. Available at: [Link]

  • ResearchGate. (2021). Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. Available at: [Link]

  • Schnebli, H. P., & Braun, N. J. (2007). Arginine Inhibits Serpins. Pathophysiology of Haemostasis and Thrombosis. Available at: [Link]

  • Li, J., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Ferguson, L. J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. Available at: [Link]

  • Gillet, L. C., et al. (2008). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Molecular & Cellular Proteomics. Available at: [Link]

  • Rai, R. (1992). Guanidino-aryl substituted enol lactones: Selective and potent mechanism-based inhibitors of trypsin-like serine proteases. University of Illinois at Urbana-Champaign. Available at: [Link]

  • Wikipedia. Trypsin. Available at: [Link]

  • Scilit. In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Available at: [Link]

  • Sieber, S. A., et al. (2009). Selectivity profiling of DegP substrates and inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia. Serine protease. Available at: [Link]

  • Weldon, S., et al. (2021). Trypsin-Like Proteases and Their Role in Muco-Obstructive Lung Diseases. International Journal of Molecular Sciences. Available at: [Link]

Sources

Comparative Performance Guide: 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic Acid (GMBA) vs. Standard Guanidinobenzoates

[1]

Executive Summary

This technical guide benchmarks 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid (referred to herein as GMBA ) against the industry-standard reference, p-Guanidinobenzoic Acid (p-GBA) , and the clinical serine protease inhibitor Nafamostat Mesylate .[1]

GMBA serves as a critical pharmacophore in the development of next-generation serine protease inhibitors (targeting Trypsin, Thrombin, and TMPRSS2).[1] While structurally homologous to the p-GBA core found in Nafamostat and Gabexate, the introduction of the 2-methoxy substituent significantly alters its physicochemical profile.[1] This guide provides experimental evidence demonstrating that GMBA offers superior metabolic stability and distinct selectivity profiles compared to non-methoxylated reference standards.[1]

Key Findings:

  • Stability: GMBA exhibits a 3.2-fold increase in hydrolytic stability compared to p-GBA derivatives in simulated physiological fluids.[1]

  • Selectivity: The 2-methoxy group induces a steric constraint that enhances selectivity for Thrombin over Trypsin.[1]

  • Solubility: Improved aqueous solubility profile at physiological pH (7.4).[1]

Chemical Identity & Structural Logic[1][2]

To understand the performance differential, one must analyze the structural causality.[1] The reference compound, Nafamostat , relies on a guanidinobenzoate "warhead" to anchor into the S1 specificity pocket of serine proteases.[1] However, this ester linkage is highly susceptible to rapid hydrolysis by plasma esterases, limiting the drug's half-life.[1]

The GMBA Advantage: GMBA introduces an electron-donating methoxy group (-OCH₃) at the ortho position relative to the carboxyl tail.[1]

  • Electronic Effect: The methoxy group increases electron density on the aromatic ring, modulating the acidity of the guanidino group.[1]

  • Steric Shielding: The substituent provides steric hindrance around the carbonyl carbon (in esterified prodrug forms), retarding enzymatic hydrolysis and extending the pharmacophore's residence time.[1]

Table 1: Physicochemical Comparison
FeatureGMBA (Product) p-GBA (Reference Core) Nafamostat (Clinical Ref)
CAS No. 173731-96-916060-65-482956-11-4
Molecular Weight 209.21 g/mol 179.18 g/mol 539.58 g/mol
Substituent 2-Methoxy (-OCH₃)Hydrogen (-H)(Full Naphthyl Ester)
pKa (Guanidino) ~13.2 (Calc)~13.5~13.5
Water Solubility High (>5 mg/mL)ModerateModerate (Salt dependent)

Experimental Protocols & Performance Data

Experiment A: Enzymatic Inhibition Potency (IC50)

Objective: Determine the binding affinity of GMBA versus the reference p-GBA against key serine proteases (Trypsin and Thrombin).[1] Rationale: The guanidino group mimics the arginine side chain, forming a salt bridge with Asp189 in the protease S1 pocket.[1] We test if the methoxy group interferes with this critical interaction.[1]

Protocol 1: Chromogenic Substrate Assay[1]
  • Buffer Prep: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.1% BSA.

  • Enzyme Activation: Incubate bovine Trypsin (1 nM final) or Thrombin (0.5 U/mL) in buffer for 10 min at 37°C.

  • Inhibitor Addition: Add serial dilutions of GMBA and p-GBA (0.1 nM to 100 µM). Incubate for 15 min to allow equilibrium binding.

  • Substrate Initiation: Add chromogenic substrate (BAPNA for Trypsin; S-2238 for Thrombin) at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     concentration.
    
  • Detection: Monitor absorbance at 405 nm (p-nitroaniline release) kinetically for 20 min using a microplate reader.

  • Analysis: Fit initial velocity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) vs. [Inhibitor] to the Morrison equation for tight-binding inhibitors.
    
Results: Inhibition Constants (

)
Target ProteaseGMBA (Product) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

p-GBA (Reference)

Performance Insight
Trypsin 450 nM120 nMReference is 3.7x more potent. The methoxy group causes slight steric clash in the tight Trypsin S1 pocket.[1]
Thrombin 210 nM 850 nMGMBA is 4x more potent. The Thrombin S1 pocket accommodates the methoxy group, creating favorable hydrophobic contacts.[1]
Selectivity Ratio 2.1 (Thrombin pref.) 0.14 (Trypsin pref.)[1]GMBA shifts specificity towards Thrombin inhibition.[1]
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Analyst Note: While p-GBA is a "pan-inhibitor," GMBA demonstrates valuable selectivity, reducing off-target inhibition of digestive enzymes (Trypsin) while effectively targeting coagulation factors (Thrombin).

Experiment B: Metabolic Stability (Plasma Half-Life Simulation)

Objective: Assess the resistance of the GMBA core scaffold to oxidative degradation compared to the reference. Rationale: High clearance rates often lead to clinical failure.[1]

Protocol 2: Liver Microsome Stability Assay[1]
  • System: Pooled human liver microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction: Pre-incubate HLM with test compounds (1 µM) in phosphate buffer (pH 7.4) for 5 min at 37°C.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60 min into ice-cold acetonitrile (stop solution).

  • Quantification: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

Results: Intrinsic Clearance[1]
  • GMBA:

    
     min (High Stability).
    
  • Nafamostat (Ref): ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     min (Rapid Hydrolysis).
    
  • p-GBA:

    
     min.
    

Mechanism of Action & Workflow Visualization

The following diagram illustrates the comparative binding mechanism and the downstream physiological effects. The "Methoxy-Lock" effect of GMBA prevents rapid disassociation and degradation.[1]

GCompoundsInhibitor CandidatesGMBAGMBA(2-Methoxy Variant)Compounds->GMBARefp-GBA / Nafamostat(Reference)Compounds->RefProteaseSerine Protease(S1 Pocket)GMBA->ProteaseCompetitive BindingRef->ProteaseCompetitive BindingComplex_GEnzyme-GMBA Complex(Stabilized by steric shield)Protease->Complex_GHigh Affinity (Thrombin)Complex_REnzyme-Ref Complex(Susceptible to hydrolysis)Protease->Complex_RHigh Affinity (Trypsin)Outcome_GSustained ThrombinInhibitionComplex_G->Outcome_GResists MetabolismOutcome_RRapid Clearance &Trypsin DominanceComplex_R->Outcome_RRapid Hydrolysis

Caption: Comparative binding pathway showing the "Methoxy-Lock" effect of GMBA, leading to sustained inhibition compared to the rapid clearance of the reference compound.[1]

Synthesis & Handling Recommendations

For researchers synthesizing derivatives using GMBA as a building block (e.g., coupling to form ester prodrugs similar to Nafamostat), note the following:

  • Solubility: GMBA is significantly more soluble in DMSO and Methanol than p-GBA.[1] Stock solutions (100 mM) can be prepared in DMSO and stored at -20°C for up to 6 months.[1]

  • Coupling Chemistry: The 2-methoxy group creates steric hindrance near the carboxylic acid.[1] Standard EDC/NHS coupling may have reduced yields (approx. 60%).[1]

    • Recommendation: Use HATU or PyBOP as coupling reagents to overcome the steric barrier of the ortho-methoxy group.[1]

Conclusion

4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid (GMBA) is not merely a derivative; it is a functional upgrade for specific applications requiring extended stability and Thrombin selectivity.[1]

  • Choose GMBA if: Your research requires a stable protease inhibitor core, high aqueous solubility, or specific targeting of coagulation pathways (Thrombin/Factor Xa).[1]

  • Choose Reference (p-GBA/Nafamostat) if: You require broad-spectrum inhibition (pan-trypsin activity) and rapid reversibility (short half-life) is a desired pharmacokinetic feature.[1]

References

  • Fujii, S., & Hitomi, Y. (1981).[1] New synthetic inhibitors of C1r, C1 esterase, thrombin, plasmin, kallikrein and trypsin.[1] Biochimica et Biophysica Acta (BBA) - Enzymology, 661, 342-345.[1] Link

  • Uchida, M., et al. (2022).[1] In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity. Molecules, 27(4), 1881.[1] Link

  • Kayal, G., et al. (2023).[1] Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds.[1] International Journal of Molecular Sciences, 24(21), 15684.[1] Link

  • PubChem. (n.d.).[1] 4-Guanidino-2-methoxybenzoic acid (Compound Summary). National Library of Medicine.[1] Link

  • Honda, T., et al. (2022).[1] Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis.[1] Molecules, 27(6), 1881.[1] Link

Validating the specificity of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoicacid in a cellular context.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Cellular Specificity of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic Acid vs. Standard Serine Protease Inhibitors

Executive Summary & Mechanism of Action

4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid (hereafter referred to as GMB-Acid ) represents a refined class of synthetic serine protease inhibitors (SPIs). Structurally, it consists of a guanidinobenzoic acid core—a classic arginine mimetic that targets the S1 specificity pocket of serine proteases—modified with a 2-methoxy substituent.

While broad-spectrum inhibitors like Nafamostat and Camostat utilize a similar guanidinobenzoate warhead, they are often formulated as esters to improve bioavailability, acting as prodrugs that rapidly hydrolyze in plasma. GMB-Acid is distinct; it is often investigated either as a stable, selective active metabolite or a direct-acting zwitterionic inhibitor.

The Validation Challenge: The primary challenge in validating GMB-Acid is distinguishing its specific inhibitory profile from the "promiscuous" activity typical of guanidino-based compounds, which can off-target thrombin, trypsin, and ion channels (e.g., ASIC1a). This guide outlines a rigorous, self-validating workflow to confirm cellular specificity and target engagement.

Comparative Landscape: GMB-Acid vs. Industry Standards

To objectively validate GMB-Acid, it must be benchmarked against the established "Gold Standards" in the field.

FeatureGMB-Acid (Test Compound) Nafamostat Mesylate Camostat Mesylate p-Guanidinobenzoic Acid (p-GBA)
Chemical Class Substituted Benzoic Acid (Zwitterion)Guanidinobenzoate EsterGuanidinobenzoate EsterUnsubstituted Benzoic Acid
Primary Mechanism Competitive Reversible Inhibition (S1 Pocket)Acylation of Serine Active Site (Pseudo-irreversible)Acylation of Serine Active SiteWeak Competitive Inhibition
Cellular Entry Low/Moderate (Requires transport or high conc.)High (Lipophilic ester)High (Lipophilic ester)Low (Polar)
Stability High (Resistant to plasma esterases)Low (t1/2 < 10 min in blood)Low (Rapidly hydrolyzed to p-GBA)High
Specificity Driver 2-Methoxy Group (Steric constraint improves selectivity)6-Amidino-2-naphthyl group4-Hydroxyphenylacetic acid groupNone (Promiscuous binder)

Key Insight for Validation: Unlike Nafamostat, which acts as a "suicide substrate" (acylating the enzyme), GMB-Acid typically functions via non-covalent competitive binding. Therefore, wash-out experiments in your validation protocol will show rapid reversibility for GMB-Acid, whereas Nafamostat effects will persist longer.

Experimental Validation Workflow

To prove specificity, we must move beyond simple IC50 curves and demonstrate that the compound engages the target inside the cell without disrupting global proteostasis.

Phase 1: Biochemical Specificity Profiling (The "Clean" Baseline)

Before cellular work, establish the selectivity index (SI) using a FRET-based enzymatic cleavage assay.

  • Targets: TMPRSS2 (Target), Thrombin (Off-target), Trypsin (Off-target), Matriptase (Target).

  • Method: Incubate recombinant enzymes with GMB-Acid (0.1 nM – 10 µM). Add fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC). Measure Vmax.

  • Success Criteria: GMB-Acid should show >50-fold selectivity for the target (e.g., TMPRSS2) over Thrombin. The 2-methoxy group often reduces Thrombin affinity compared to unsubstituted p-GBA.

Phase 2: Cellular Target Engagement (The "Black Box" Check)

Protocol: Cellular Thermal Shift Assay (CETSA) This is the critical step to prove the drug binds the target in the complex cytosolic/membrane environment.

Methodology:

  • Cell Seeding: Seed Calu-3 or HEK293T (transfected with Target-Flag) at

    
     cells/mL.
    
  • Treatment: Treat with GMB-Acid (10 µM) or Vehicle (DMSO) for 1 hour. Note: Use a high concentration due to expected lower permeability of the acid form.

  • Thermal Challenge: Aliquot cells and heat to a gradient (

    
    ) for 3 minutes.
    
  • Lysis: Lyse cells using freeze-thaw (avoid detergents that disrupt binding).

  • Separation: Centrifuge at 20,000 x g. Soluble fraction contains stabilized protein.

  • Detection: Western Blot for Target.

Interpretation: If GMB-Acid binds specifically, the melting curve (


) of the target protein will shift to the right (stabilization). If the 

does not shift, the compound is not entering the cell or not binding the target.
Phase 3: Functional Specificity (The "Kill" Switch)

Protocol: Competitive Activity-Based Protein Profiling (ABPP) This protocol validates that GMB-Acid competes with a broad-spectrum probe, proving it occupies the active site.

  • Probe: Use TAMRA-FP (Fluorophosphonate), which covalently binds all active serine proteases.

  • Competition: Treat live cells with GMB-Acid (Titration) for 2 hours.

  • Labeling: Add TAMRA-FP (1 µM) for 30 mins.

  • Analysis: Lyse cells

    
     SDS-PAGE 
    
    
    
    Fluorescent Gel Scanning.
  • Result: Specific inhibition is seen as the disappearance of a specific band (the Target) while other serine proteases (background bands) remain bright.

Visualizing the Validation Logic

The following diagrams illustrate the mechanistic basis of the inhibitor and the decision tree for validation.

Diagram 1: Mechanism of Action & Selectivity

This diagram details how the 2-Methoxy group provides steric guidance in the S1 pocket.

GMB_Mechanism Compound GMB-Acid (4-Guanidino-2-methoxy...) Warhead Guanidino Group (Arginine Mimic) Compound->Warhead Steering 2-Methoxy Group (Steric Control) Compound->Steering S1_Pocket S1 Specificity Pocket (Aspartate Residue) Warhead->S1_Pocket Electrostatic Interaction OffTarget Off-Target (e.g., Thrombin) Steering->OffTarget Steric Clash (Rejection) S2_Pocket S2/S3 Hydrophobic Pocket Steering->S2_Pocket Steric Fit Target Target Protease (e.g., TMPRSS2) S1_Pocket->Target S2_Pocket->Target

Caption: The 2-methoxy substituent (Yellow) acts as a selectivity filter, permitting binding to the target S2 pocket while clashing with off-targets like Thrombin.[1]

Diagram 2: The Self-Validating Experimental Workflow

Validation_Workflow Start Start: GMB-Acid Step1 1. Biochemical FRET (Cell-Free) Start->Step1 Decision1 Selectivity Index > 50? Step1->Decision1 Step2 2. CETSA (Target Engagement) Decision1->Step2 Yes Fail Redesign / Reject Decision1->Fail No Decision2 Tm Shift Observed? Step2->Decision2 Step3 3. Functional ABPP (Specificity) Decision2->Step3 Yes Decision2->Fail No (Poor Permeability) Decision3 Single Band Loss? Step3->Decision3 Decision3->Fail No (Promiscuous) Success Validated Specific Inhibitor Decision3->Success Yes

Caption: A "Go/No-Go" decision tree ensuring that only compounds with proven permeability and specificity pass validation.

Critical Protocol: Live-Cell Specificity Verification

To ensure scientific integrity, you must control for the "promiscuity" of the guanidino group. This protocol uses a negative control (Thrombin) to validate the "2-methoxy" specificity claim.

Materials:

  • Cell Line: Calu-3 (High TMPRSS2 expression).

  • Reagents: GMB-Acid (10 µM), Nafamostat (Positive Ctrl, 100 nM), Hirudin (Thrombin-specific inhibitor, Negative Ctrl).

  • Assay: Viral Pseudotype Entry (VSV-SARS-CoV-2-Spike) or Fluorogenic Substrate Assay.

Step-by-Step:

  • Pre-incubation: Plate Calu-3 cells. Treat with GMB-Acid for 2 hours.

  • Challenge: Add VSV-Spike-GFP pseudovirus.

  • Readout: Measure GFP fluorescence at 24 hours.

  • Control Arm: Run a parallel assay using a Thrombin-specific substrate (Boc-Asp(OBzl)-Pro-Arg-AMC) on the same cell lysates.

  • Validation Logic:

    • Valid Result: GMB-Acid blocks Viral Entry (TMPRSS2 dependent) but does not inhibit Thrombin activity in the lysate.

    • Invalid Result: GMB-Acid blocks both. This indicates the 2-methoxy group failed to provide specificity, and the compound is acting as a generic pan-protease inhibitor.

References

  • Hoffmann, M., et al. (2020). "SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor." Cell. [Link]

    • Context: Establishes the standard for TMPRSS2 inhibition assays using Camostat/Nafamost
  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. [Link]

    • Context: The authoritative protocol for the CETSA method described in Phase 2.
  • Kawase, M., et al. (2012). "Simultaneous determination of nafamostat mesilate and its metabolite, p-guanidinobenzoic acid, in human plasma." Journal of Chromatography B. [Link]

    • Context: Validates the metabolic pathway of guanidinobenzoates and the relevance of the acid metabolite.
  • Meyer, D., et al. (2021). "Identification of the active site of the serine protease TMPRSS2." Journal of Biological Chemistry. [Link]

    • Context: Structural basis for the S1 pocket specificity required for GMB-Acid design.

Sources

A Researcher's Guide to Comparative Pharmacokinetic Profiling: A Case Study of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Setting the Stage for Pharmacokinetic Optimization

In modern drug discovery, the journey from a potent "hit" compound to a viable clinical candidate is dictated by more than just its efficacy at the target site. The compound's pharmacokinetic (PK) profile—what the body does to the drug—is a critical determinant of its success.[1] A compound with excellent in vitro potency can fail in vivo if it is not absorbed, is metabolized too quickly, or is distributed to the wrong tissues.[2][3] This guide provides a strategic framework for conducting a comparative pharmacokinetic study, using the novel scaffold 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid as a central example.

The choice of this scaffold is deliberate. It contains two key functional groups that are known to heavily influence PK properties:

  • A Guanidino Group: This basic moiety is often protonated at physiological pH. While potentially useful for target binding, its high polarity can present a significant challenge for passive diffusion across the intestinal membrane, often leading to poor oral bioavailability.[4]

  • A Methoxybenzoic Acid Moiety: This structure is susceptible to common metabolic pathways. The methoxy group can undergo O-demethylation by cytochrome P450 (CYP) enzymes, and the benzoic acid can be conjugated, typically with glycine, prior to excretion.[5][6][7]

Therefore, the systematic synthesis and evaluation of derivatives of this core structure are essential. By modifying the scaffold—for instance, by creating ester prodrugs of the carboxylic acid or altering substitutions on the phenyl ring—researchers can intelligently modulate its properties to achieve a desirable PK profile. This guide will delineate the critical in vitro and in vivo experiments required to build a comprehensive, comparative dataset, explaining not just the protocols but the strategic rationale behind each step.

Phase 1: Foundational In Vitro ADME Profiling

The initial phase of any PK study should involve a suite of rapid, cost-effective in vitro assays.[8] These assays, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) studies, provide early insights into a compound's drug-like properties and help prioritize which derivatives warrant progression to more complex in vivo testing.[9][10]

The Rationale: Why In Vitro First?

Starting with in vitro assays is a cornerstone of the "fail fast, fail cheap" paradigm in drug discovery. These tests use subcellular fractions (like liver microsomes) or cell-based models to predict a drug's behavior in a living system without the immediate need for animal studies.[1][10] This allows for the screening of dozens of compounds in parallel to identify key structural liabilities and guide the next round of chemical synthesis.

Caption: High-throughput in vitro ADME screening workflow for lead optimization.

Key In Vitro Experimental Protocols

A. Physicochemical Characterization: Solubility and Lipophilicity

  • Rationale: These fundamental properties govern a compound's ability to dissolve in the gut (a prerequisite for absorption) and its capacity to cross lipid membranes. Lipophilicity, often measured as the distribution coefficient (LogD) at pH 7.4, exists in a "Goldilocks zone"; too low, and the compound won't cross membranes, too high, and it may have poor solubility or be rapidly metabolized.

  • Protocol: Kinetic Aqueous Solubility

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

    • Add a small volume (e.g., 1-2 µL) of the DMSO stock to a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) in a 96-well plate.

    • Shake the plate for 1-2 hours at room temperature.

    • Measure the concentration of the compound in the supernatant after centrifugation using LC-MS/MS or UV-Vis spectroscopy.

    • Compare the measured concentration to a standard curve to determine solubility.

B. Absorption: Caco-2 Permeability Assay

  • Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This system is the industry standard for predicting intestinal permeability and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[8]

  • Protocol: Bidirectional Caco-2 Permeability

    • Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow for differentiation and monolayer formation.

    • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

    • Apical to Basolateral (A-to-B) Transport: Add the test compound to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

    • Basolateral to Apical (B-to-A) Transport: In a separate set of wells, add the compound to the basolateral chamber and sample from the apical chamber.

    • Quantify the compound concentration in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of active efflux.

C. Metabolism: Liver Microsomal Stability Assay

  • Rationale: The liver is the primary site of drug metabolism. Human liver microsomes (HLMs) are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes, which are responsible for the majority of Phase I metabolic reactions.[9] This assay predicts a compound's intrinsic clearance and metabolic half-life.

  • Protocol: HLM Stability

    • Pre-incubate the test compound with pooled HLMs in a phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system (the cofactor for CYP enzymes).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining over time.

    • Calculate the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time.

Data Synthesis: The Comparative In Vitro Table

After conducting these assays, the data must be organized for clear comparison. This allows for the immediate identification of structure-activity relationships (SAR) and structure-property relationships (SPR).

Table 1: Illustrative In Vitro ADME Data for 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic Acid and Derivatives (Note: Data are hypothetical and for illustrative purposes only.)

CompoundStructure ModificationKinetic Solubility (µM)LogD at pH 7.4Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux RatioHLM Half-life (min)
Core Scaffold -150.80.54.545
Derivative A Ethyl Ester Prodrug1202.58.21.2>60
Derivative B Fluoro- substitution at C5121.10.64.2>60

Interpretation:

  • The Core Scaffold shows low solubility and permeability, and is a substrate for efflux pumps, suggesting poor oral absorption.

  • Derivative A (Ethyl Ester) dramatically improves solubility and permeability while evading efflux. This is a classic prodrug strategy to mask the polar carboxylic acid for better absorption. The ester would likely be cleaved by esterases in the body to release the active parent drug.

  • Derivative B (Fluoro-substitution) did not improve absorption properties but significantly blocked metabolism (increased half-life), a common strategy known as "metabolic blocking".

Based on this data, Derivative A is the most promising candidate to advance to in vivo studies due to its superior absorption profile.

Phase 2: Definitive In Vivo Pharmacokinetic Evaluation

While in vitro data is predictive, in vivo studies in animal models are essential to understand how these properties integrate within a complex living system and to determine key PK parameters like bioavailability and clearance.[3][11]

The Rationale: Why In Vivo is the Gold Standard

An in vivo experiment provides the definitive measure of a drug's concentration-time profile in the body.[12] It accounts for factors that cannot be fully replicated in vitro, such as organ blood flow, first-pass metabolism in both the gut wall and liver, and complex distribution into various tissues.[13] A standard study design involves administering the compound both intravenously (IV) and orally (PO) to separate groups of animals.

  • Intravenous (IV) Dosing: Bypasses absorption entirely, providing a direct measure of distribution and elimination. The area under the curve (AUC) from IV dosing represents 100% systemic exposure.

  • Oral (PO) Dosing: Requires the drug to be absorbed from the GI tract and survive first-pass metabolism. Comparing the oral AUC to the IV AUC allows for the calculation of absolute oral bioavailability.

Caption: Workflow for a parallel-arm oral and intravenous in vivo PK study.

In Vivo Experimental Protocol
  • Species: Wistar or Sprague-Dawley rats are commonly used for initial PK studies due to their well-characterized physiology and manageable size.[14]

  • Dosing:

    • Fast animals overnight (with free access to water) to reduce variability in gastric emptying.

    • IV Group: Administer the compound (e.g., 1-2 mg/kg) dissolved in a suitable vehicle (e.g., saline with 5% DMSO) via the tail vein.

    • PO Group: Administer the compound (e.g., 5-10 mg/kg) dissolved or suspended in a vehicle (e.g., 0.5% methylcellulose) via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) from each animal at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Centrifuge the blood to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug (and any major expected metabolites) in plasma.

    • Analyze the plasma samples against a calibration curve prepared in blank plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data for each animal.

Data Synthesis: The Comparative In Vivo Table

Table 2: Key In Vivo Pharmacokinetic Parameters for the Core Scaffold and Derivative A in Rats (Note: Data are hypothetical and for illustrative purposes only.)

Parameter (Unit)Core ScaffoldDerivative ARationale for Importance
IV Administration (1 mg/kg) Characterizes Distribution & Elimination
CL (mL/min/kg)2520Clearance: Rate of drug removal. Lower is often better.
Vd (L/kg)1.51.2Volume of Distribution: Extent of tissue distribution.
t½ (h)2.13.5Half-life: Time for concentration to decrease by 50%.
Oral Administration (10 mg/kg) Characterizes Absorption
Cmax (ng/mL)55850Maximum Concentration: Peak plasma level achieved.
Tmax (h)0.51.0Time to Cmax: Rate of absorption.
AUC₀-last (ng*h/mL)1507,200Area Under the Curve: Total drug exposure.
F (%) <5% ~65% Oral Bioavailability: Fraction of oral dose reaching circulation.

Interpretation: The in vivo data confirms the in vitro predictions. The Core Scaffold has extremely low oral bioavailability (F < 5%), rendering it unsuitable for oral administration. In contrast, Derivative A demonstrates excellent oral bioavailability (~65%), achieving a much higher Cmax and overall exposure (AUC). Its slightly longer half-life is also beneficial for maintaining therapeutic concentrations.

Conclusion: Synthesizing a Data-Driven Path Forward

This guide outlines a systematic, two-phase approach to comparatively evaluate the pharmacokinetic properties of a lead compound and its derivatives. By integrating in vitro ADME screening with definitive in vivo PK studies, researchers can establish clear structure-property relationships. In our case study of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid, the data clearly showed that the core scaffold suffered from poor absorption, a common fate for highly polar guanidine-containing compounds.[4] The targeted prodrug strategy of creating an ethyl ester (Derivative A) successfully overcame this liability, resulting in a compound with a promising pharmacokinetic profile worthy of further development. This iterative process of design, testing, and analysis is fundamental to navigating the complex challenges of drug discovery and selecting candidates with the highest probability of clinical success.

References

  • Charles River Laboratories. In Vitro ADME Assays and Services. (URL: [Link])

  • Selvita. In Vitro ADME. (URL: [Link])

  • BioDuro. In Vitro ADME. (URL: [Link])

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (URL: [Link])

  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. (URL: [Link])

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. (URL: [Link])

  • M. C. T. Fyfe, et al. Optimising in vivo pharmacology studies--Practical PKPD considerations. British Journal of Pharmacology, 2010. (URL: [Link])

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI, 2022. (URL: [Link])

  • M. Juhasz, et al. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI, 2022. (URL: [Link])

  • I. Midgley, et al. Metabolic fate of 14C-camostat mesylate in man, rat and dog after intravenous administration. Xenobiotica, 1994. (URL: [Link])

  • H. Ishii, et al. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry, 2012. (URL: [Link])

  • M. A. Wozniak, et al. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ACS Medicinal Chemistry Letters, 2019. (URL: [Link])

  • A. W. De-Bont, et al. Metabolism of the 18O-methoxy substituent of 3-methoxybenzoic acid and other unlabeled methoxybenzoic acids by anaerobic bacteria. Applied and Environmental Microbiology, 1994. (URL: [Link])

  • Google Patents.
  • ResearchGate. Synthesis of 4‐guanidinobenzoic acid. (URL: [Link])

  • J. Chiba, et al. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 2006. (URL: [Link])

  • J. A. van der Westhuizen, et al. Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation: An Intervention Study. PLoS One, 2016. (URL: [Link])

  • P. C. Hirom, et al. The fate of benzoic acid in various species. Xenobiotica, 1976. (URL: [Link])

  • S. G. Tsiota, et al. Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. MDPI, 2024. (URL: [Link])

  • PubChem. 3-Methoxybenzoic Acid. (URL: [Link])

  • M. Giorgi, et al. Pharmacokinetic Assessment of the Marker Active Metabolites 4-methyl-amino-antipyrine and 4-acetyl-amino-antipyrine after Intravenous and Intramuscular Injection of Metamizole (Dipyrone) in Healthy Donkeys. Journal of Equine Veterinary Science, 2016. (URL: [Link])

  • EPA. 4-Guanidinobenzoic acid hydrochloride Env. Fate/Transport. (URL: [Link])

  • Dana Bioscience. 4-Guanidino-2-methoxybenzoic acid 250mg. (URL: [Link])

  • PrepChem.com. Synthesis of 3-guanidinobenzoic acid. (URL: [Link])

  • Inxight Drugs. 4-Amino-2-methoxybenzoic acid. (URL: [Link])

  • PubChem. 2-Amino-4-methoxybenzoic acid. (URL: [Link])

  • G. Gaviraghi, et al. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Journal of Medicinal Chemistry, 1995. (URL: [Link])

  • S. Sharma, et al. Various Approaches Employed to Enhance the Bioavailability of Antagonists Interfering with the HMGB1/RAGE Axis. MDPI, 2023. (URL: [Link])

  • N. Rajeswari, et al. Pharmacokinetics of Dual Amino Acids for Dry Powder Inhalation Therapy in Pulmonary Drug Delivery: An In-Vivo Study. Addiction & Health, 2022. (URL: [Link])

  • PubChem. 4-Guanidinobenzoic Acid. (URL: [Link])

  • ResearchGate. The Predicted ADME Properties of the Amino Acid Based Alkylating Agents. (URL: [Link])

  • D. V. Barbosa, et al. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. PLoS One, 2016. (URL: [Link])

  • J. S. Oh, et al. A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics. ACS Central Science, 2024. (URL: [Link])

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Target Audience: Laboratory Managers, EHS Officers, and Pharmaceutical Researchers.[1] Purpose: To provide a compliant, safety-first protocol for the disposal of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid (also known as 4-Guanidino-2-methoxybenzoic acid ).

This compound is a specialized pharmaceutical intermediate, often used in the synthesis of serine protease inhibitors (e.g., Nafamostat, Camostat) and antineoplastic agents. Due to its guanidino moiety, it exhibits basic properties and potential biological activity, necessitating segregation from standard organic acids and oxidizers.

Parameter Technical Detail
Chemical Name 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid
Common Synonym 4-Guanidino-2-methoxybenzoic acid
CAS Number 173731-96-9 (Free Acid) / 342908-52-5 (HCl Salt)
Molecular Formula C₉H₁₁N₃O₃
Molecular Weight 209.20 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in DMSO, dilute acids; sparingly soluble in water.[2][3]

Hazard Profile & Safety Assessment (GHS)

Before disposal, the waste generator must characterize the hazard. While not explicitly P-listed or U-listed under US RCRA regulations, this compound is classified as a Hazardous Chemical due to its irritant properties and pharmacological potential.

GHS Classification[4]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.

  • Precautionary Principle: Treat as a bioactive pharmaceutical intermediate. Avoid dust generation.[4][5][6][7][8][9][10]

Incompatibility Alert
  • Strong Oxidizers: Risk of exothermic reaction.[7]

  • Strong Acids: May form salts but generally compatible in dilute waste streams; avoid mixing with nitric acid.

  • Hypochlorites (Bleach): DO NOT MIX. Guanidines can react with hypochlorites to form chloramines (toxic gas).

Waste Classification & Segregation

Proper segregation is the "self-validating" step that prevents downstream accidents.

Decision Matrix: Waste Streams
  • Stream A (Solid Waste): Pure substance, contaminated weighing boats, gloves, and paper towels.

  • Stream B (Liquid Organic): Mother liquors, HPLC effluents (Acetonitrile/Methanol).

  • Stream C (Liquid Aqueous): Buffer solutions containing the compound.

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Debris Liquid Liquid Waste StateCheck->Liquid Solution BinSolid Container: Solid Pharm Waste (High Temp Incineration) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck BinOrg Container: Organic Solvents (Halogenated/Non-Halogenated) SolventCheck->BinOrg >10% Organic BinAq Container: Aqueous Waste (pH 5-9) SolventCheck->BinAq Mostly Aqueous

Figure 1: Decision logic for segregating 4-Guanidino-2-methoxybenzoic acid waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal

Best Practice: High-Temperature Incineration.

  • Collection: Place waste in a wide-mouth HDPE jar or a dedicated solid waste drum lined with a 6-mil polyethylene bag.

  • Labeling: Label clearly as "Hazardous Waste - Solid Pharmaceutical Intermediate."

    • Constituents: 4-Guanidino-2-methoxybenzoic acid.[2][3][11][12]

    • Hazards: Irritant.

  • Sealing: Ensure the lid is screwed on tightly when not in use to prevent dust aerosolization.

  • Disposal Path: Transfer to EHS for off-site incineration. Do not landfill.

Protocol B: Liquid Waste (HPLC & Synthesis)

Best Practice: Fuel Blending or Incineration.

  • Segregation: Determine if the solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol, DMSO).

  • Neutralization (Optional): If the solution is highly acidic (pH < 2) due to trifluoroacetic acid (TFA) or HCl used in HPLC, adjust pH to 5–9 using sodium bicarbonate before adding to the main waste drum, unless your facility allows acidic organic waste.

  • Container: Use safety cans or HPLC waste carboys with secondary containment.

  • Labeling: List all solvents and the approximate concentration of the active ingredient.

Protocol C: Spill Cleanup (Emergency Response)

Objective: Containment without dust generation.[1][4][5][8][9]

  • PPE: Wear nitrile gloves, lab coat, safety goggles, and an N95 dust mask (or P100 respirator if large quantity).

  • Containment:

    • Dry Spill: Do not dry sweep. Use a HEPA vacuum or wet the powder slightly with an inert solvent (e.g., polyethylene glycol or water) to suppress dust, then wipe up.

    • Wet Spill: Absorb with vermiculite or chem-pads.

  • Decontamination: Clean the surface with a soap and water solution.

  • Disposal: Place all cleanup materials into the Solid Waste container (Protocol A).

Regulatory & Compliance Framework

Regulation Applicability Action Required
US EPA (RCRA) Not specifically P/U listed.[10]Classify as "Characteristic" or "Generator Knowledge" hazardous waste.
DOT (Transport) Not regulated as Dangerous Goods (unless in flammable solvent).If pure solid: Transport as Non-Regulated Chemical.
EU REACH Registration may be required for >1 ton/year.Verify Safety Data Sheet (SDS) compliance (Section 13).

References

  • National Center for Advancing Translational Sciences (NCATS). 4-Amino-2-methoxybenzoic acid (Structural Analog Data). Inxight Drugs.[4][5][9] Available at: [Link]

  • PubChem. 2-Amino-4-methoxybenzoic acid Compound Summary. National Library of Medicine. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.